6-Bromochroman-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESQTVMJJLDRNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585686 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
735248-42-7 | |
| Record name | 6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromochroman-4-amine from 6-Bromochroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromochroman-4-amine from its ketone precursor, 6-bromochroman-4-one. This transformation is a critical step in the synthesis of various compounds with potential therapeutic applications. The guide details the necessary preceding synthesis of the starting material and the core reductive amination reaction, offering detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of the Starting Material: 6-Bromochroman-4-one
A common and effective method for the synthesis of 6-bromochroman-4-one involves a two-step process starting from 4-bromophenol. The initial step is a Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by an intramolecular Williamson ether synthesis to form the chromanone ring.
Experimental Protocol: Synthesis of 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one
To a solution of 4-bromophenol in a suitable solvent, an equimolar amount of 3-chloropropionyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) are added portion-wise at a controlled temperature. The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is carefully quenched with ice-water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
Experimental Protocol: Intramolecular Cyclization to 6-Bromochroman-4-one
The intermediate, 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one, is dissolved in a suitable solvent such as acetone or ethanol, and a base (e.g., potassium carbonate or sodium hydroxide) is added. The mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The resulting crude 6-bromochroman-4-one is then purified, typically by column chromatography or recrystallization.
Quantitative Data for 6-Bromochroman-4-one Synthesis
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromophenol, 3-Chloropropionyl chloride | Aluminum chloride | Dichloromethane | 0 to rt | 4-6 | 75-85 |
| 2 | 3-chloro-1-(2-hydroxy-5-bromophenyl)propan-1-one | Potassium carbonate | Acetone | Reflux | 6-8 | 80-90 |
Core Synthesis: this compound via Reductive Amination
The conversion of 6-bromochroman-4-one to this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the in-situ formation of an imine from the ketone and an ammonia source, which is then immediately reduced to the corresponding primary amine.
Signaling Pathway Diagram
Caption: Reaction pathway for the synthesis of this compound.
Detailed Experimental Protocol
A solution of 6-bromochroman-4-one and a large excess of an ammonia source, such as ammonium acetate, are dissolved in a suitable protic solvent like methanol. The mixture is stirred at room temperature to facilitate the formation of the imine intermediate. Subsequently, a reducing agent, typically sodium cyanoborohydride, is added portion-wise to the reaction mixture. Sodium cyanoborohydride is a preferred reagent as it selectively reduces the iminium ion over the ketone starting material.[1][2] The reaction is stirred at room temperature for an extended period, typically overnight, and its progress is monitored by an appropriate analytical technique such as TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, the reaction is quenched by the addition of water. The pH of the solution is adjusted to be basic (pH > 9) using an aqueous solution of a base like sodium hydroxide to ensure the amine is in its free base form. The aqueous layer is then extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure. The resulting crude this compound is then purified by flash column chromatography on silica gel.
Quantitative Data for Reductive Amination
| Reactant | Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Bromochroman-4-one | Ammonium Acetate (10 eq.) | Sodium Cyanoborohydride (1.5 eq.) | Methanol | Room Temp. | 12-24 | 60-75 |
Characterization Data (Predicted)
While specific experimental data for this compound is not widely published, the following are predicted characteristic spectroscopic signals based on analogous structures:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (m, 1H, Ar-H), 7.40-7.30 (m, 1H, Ar-H), 6.90-6.80 (d, 1H, Ar-H), 4.30-4.20 (m, 2H, O-CH₂), 4.10-4.00 (t, 1H, CH-NH₂), 2.20-2.00 (m, 2H, CH₂), 1.80 (br s, 2H, NH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0, 135.0, 130.0, 128.0, 120.0, 115.0, 65.0, 50.0, 35.0.
-
Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₉H₁₁BrNO: 228.00, found 228.0.
Experimental Workflow Visualization
References
An In-Depth Technical Guide to the Reductive Amination Protocol for the Synthesis of 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a two-step synthetic protocol for the preparation of 6-bromochroman-4-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial preparation of the key intermediate, 6-bromochroman-4-one, followed by its conversion to the target primary amine via a one-pot reductive amination procedure. Detailed experimental methodologies, quantitative data, and process visualizations are presented to facilitate replication and adaptation in a research and development setting.
Synthesis of 6-Bromochroman-4-one
The initial step focuses on the synthesis of the ketone intermediate, 6-bromochroman-4-one, from 4-bromophenol. This transformation is typically achieved through a multi-step sequence involving O-alkylation followed by an intramolecular Friedel-Crafts acylation (cyclization).
Experimental Protocol: Synthesis of 6-Bromochroman-4-one
Materials:
-
4-Bromophenol
-
3-Chloropropionic acid
-
Sodium hydroxide (NaOH)
-
Polyphosphoric acid (PPA)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
O-Alkylation: To a solution of 4-bromophenol (1.0 eq) in an aqueous solution of sodium hydroxide (2.5 eq), 3-chloropropionic acid (1.1 eq) is added. The mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the reaction mixture is acidified with concentrated hydrochloric acid, leading to the precipitation of 3-(4-bromophenoxy)propanoic acid. The solid is collected by filtration, washed with water, and dried.
-
Cyclization: The dried 3-(4-bromophenoxy)propanoic acid (1.0 eq) is added portion-wise to preheated polyphosphoric acid (10-15 eq by weight) at 80-90°C with vigorous stirring. The reaction is maintained at this temperature for 1-2 hours. The hot mixture is then carefully poured onto crushed ice, and the resulting precipitate is stirred until the ice has melted. The solid product, 6-bromochroman-4-one, is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol.
Reductive Amination of 6-Bromochroman-4-one
The conversion of 6-bromochroman-4-one to this compound is accomplished through a direct reductive amination. This one-pot reaction involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the corresponding primary amine. Among various methods, the use of ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent is a common and effective approach for such transformations due to the mildness and selectivity of the reducing agent.[1][2]
Signaling Pathway of Reductive Amination
Caption: General signaling pathway for the reductive amination of 6-bromochroman-4-one.
Experimental Protocol: Reductive Amination
Materials:
-
6-Bromochroman-4-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 6-bromochroman-4-one (1.0 eq) and a large excess of ammonium acetate (10-15 eq) in anhydrous methanol is stirred at room temperature.
-
After a period of stirring to facilitate imine formation (typically 1-2 hours), sodium cyanoborohydride (1.5-2.0 eq) is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is then purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of 6-bromochroman-4-one and its subsequent reductive amination. The data for the reductive amination is based on typical yields and conditions for analogous aromatic ketones, as specific data for 6-bromochroman-4-one is not widely published.
Table 1: Synthesis of 6-Bromochroman-4-one
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-Alkylation | 4-Bromophenol | 3-Chloropropionic Acid | Water (aq. NaOH) | 100 | 4-6 | 85-95 |
| Cyclization | 3-(4-Bromophenoxy)propanoic Acid | Polyphosphoric Acid | None | 80-90 | 1-2 | 70-85 |
Table 2: Reductive Amination of Aryl Ketones (Representative Data)
| Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Substituted Acetophenone | NH₄OAc | NaBH₃CN | MeOH | Room Temp. | 24 | 75-90 | [1] |
| Tetralone | NH₄OAc | NaBH₃CN | MeOH | Room Temp. | 18 | 80-92 | General Protocol |
| 6-Bromochroman-4-one (Predicted) | NH₄OAc | NaBH₃CN | MeOH | Room Temp. | 12-24 | 70-85 | N/A |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall synthetic workflow and the logical relationship between the different stages of the process.
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for the preparation of this compound.
Logical Relationship of Reductive Amination Steps
Caption: Logical flow of the one-pot reductive amination protocol.
Conclusion
This technical guide outlines a robust and reproducible two-step synthesis for this compound. The provided experimental protocols are based on well-established chemical principles and analogous transformations, offering a solid foundation for researchers in the field. The use of a one-pot reductive amination for the final step provides an efficient and mild route to the desired primary amine. The quantitative data, while in part representative, offers a reasonable expectation for reaction outcomes. The visualizations of the reaction pathway and workflow are intended to provide clarity and aid in the planning and execution of this synthesis. Researchers and drug development professionals can utilize this guide as a practical resource for the preparation of this and structurally related chroman-4-amine derivatives.
References
Characterization of 6-Bromochroman-4-amine: A Technical Guide to its Spectroscopic Analysis
For Immediate Release
This technical guide provides a detailed overview of the analytical characterization of 6-Bromochroman-4-amine, a key intermediate in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While direct experimental data for this specific compound is not widely published, this guide presents predicted spectroscopic data based on the analysis of closely related analogues, alongside comprehensive experimental protocols for its characterization.
Introduction
This compound is a heterocyclic compound featuring a chroman core structure, which is a prevalent scaffold in a multitude of biologically active molecules. The presence of a bromine atom and an amine functional group makes it a versatile building block for the synthesis of novel therapeutic agents. Accurate characterization of this intermediate is crucial for ensuring the identity, purity, and quality of downstream compounds in the drug development pipeline.
Predicted Spectroscopic Data
Due to the limited availability of public domain experimental spectra for this compound, the following data has been predicted based on the known structure and spectral data from analogous compounds, such as chroman-4-amine and other substituted chromans.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the bromine substituent on the aromatic ring and the amine group on the chiral center.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | d | 1H | H-5 |
| ~ 7.20 | dd | 1H | H-7 |
| ~ 6.80 | d | 1H | H-8 |
| ~ 4.25 | m | 1H | H-2a |
| ~ 4.15 | m | 1H | H-2b |
| ~ 4.00 | t | 1H | H-4 |
| ~ 2.10 | m | 1H | H-3a |
| ~ 1.90 | m | 1H | H-3b |
| ~ 1.60 | br s | 2H | NH₂ |
Note: Predicted values are for a solution in CDCl₃. Chemical shifts and coupling constants are estimations and may vary based on experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar chroman structures.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 153.0 | C-8a |
| ~ 132.5 | C-7 |
| ~ 129.0 | C-5 |
| ~ 122.0 | C-4a |
| ~ 118.0 | C-8 |
| ~ 115.0 | C-6 |
| ~ 65.0 | C-2 |
| ~ 48.0 | C-4 |
| ~ 35.0 | C-3 |
Note: Predicted values are for a solution in CDCl₃.
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 227/229 | [M]⁺, Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine |
| 210/212 | [M-NH₃]⁺ |
| 184/186 | [M-C₂H₅N]⁺ |
| 148 | [M-Br]⁺ |
| 131 | [M-Br-NH₃]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar structures.
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and mass spectrometry data for this compound.
NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the internal standard.
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
Mass Spectrometry
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration will depend on the sensitivity of the instrument.
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (a heated probe for solids or a GC inlet for volatile samples).
-
Ionize the sample using a beam of electrons (typically 70 eV).
-
Acquire the mass spectrum over a suitable m/z range.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the characterization of a chemical compound and the logical relationship of the spectroscopic data.
Caption: Workflow for the characterization of this compound.
Caption: Relationship between spectroscopic data and chemical structure.
An In-depth Technical Guide to 6-Bromochroman-4-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochroman-4-amine hydrochloride is a synthetic organic compound belonging to the chroman class of heterocyclic compounds. The chroman scaffold is a common motif in a variety of biologically active molecules and natural products. The presence of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring system, along with its formulation as a hydrochloride salt, bestows upon this molecule specific physicochemical characteristics that are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the available physicochemical data, experimental protocols, and potential biological relevance of this compound hydrochloride.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While comprehensive experimental data for this compound hydrochloride is not widely published, the following tables summarize the available information and predicted properties based on its structure.
Table 1: General and Chemical Properties of this compound Hydrochloride
| Property | Value | Source |
| Chemical Name | 6-Bromo-3,4-dihydro-2H-chromen-4-amine hydrochloride | IUPAC |
| Synonyms | (S)-6-Bromochroman-4-amine hydrochloride; (R)-6-Bromochroman-4-amine hydrochloride | |
| Molecular Formula | C₉H₁₁BrClNO | [1] |
| Molecular Weight | 264.55 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Purity | Typically ≥97% (as commercially available) | [2][3] |
Table 2: Structural and Identification Parameters
| Identifier | Value | Source |
| CAS Number | 1810074-56-6 ((S)-enantiomer); 2088960-09-0 ((R)-enantiomer) | [3][4] |
| Canonical SMILES | C1C(C2=C(OC1)C=C(C=C2)Br)N.Cl | [5] |
| InChI Key | PNIHBTMBADOHGA-UHFFFAOYSA-N (racemate) | [3] |
Table 3: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Melting Point | Data not available | Often listed as "N/A" by suppliers. |
| Solubility | The hydrochloride salt form is expected to confer some aqueous solubility. | The presence of the amine group allows for salt formation, which generally increases water solubility.[5] |
| pKa | Data not available | The primary amine would be the basic center. |
Experimental Protocols
Synthesis of Substituted Chroman-4-amines
A common route to chroman-4-amines involves the synthesis of the corresponding chroman-4-one, followed by reductive amination.
Workflow for the Synthesis of Chroman-4-amines:
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-2,2-dimethylchroman-4-amine hydrochloride [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 2088960-09-0|(R)-6-Bromochroman-4-amine hydrochloride|BLD Pharm [bldpharm.com]
- 5. 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | 676134-73-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Discovery and Initial Screening of 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific discovery, detailed synthesis, and initial biological screening of 6-Bromochroman-4-amine is limited. This guide consolidates information on the broader class of chroman-4-amines and provides hypothesized protocols and data based on established chemical and biological principles to serve as a comprehensive resource.
Introduction
The chroman scaffold is a well-recognized "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] The introduction of a bromine atom at the 6-position and an amine group at the 4-position, as seen in this compound, presents a molecule with significant potential for targeted biological activity.[1] This compound is utilized in pharmaceutical research as a key intermediate in the synthesis of various bioactive compounds, particularly in the study of central nervous system (CNS) disorders.[2] Its structure is valuable for creating analogs that may exhibit anti-inflammatory, antioxidant, or neuroprotective properties.[2] This technical guide aims to provide an in-depth overview of this compound, covering its discovery context, a plausible synthetic route, and a proposed initial screening workflow.
Physicochemical Properties
While extensive experimental data for this compound is not widely published, its key physicochemical properties can be summarized as follows:
| Property | Value | Source |
| CAS Number | 735248-42-7 | [2] |
| Molecular Formula | C₉H₁₀BrNO | [2] |
| Molecular Weight | 228.09 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Storage | 2-8°C, dry, airtight | [2] |
| Purity | Typically available at ≥95% | [2] |
Hypothesized Synthesis
A specific, optimized synthesis for this compound has not been detailed in readily available literature. However, a plausible multi-step synthetic pathway can be proposed based on established methods for the synthesis of the chroman-4-one core and its subsequent conversion to a primary amine.
Synthesis of 6-Bromo-chroman-4-one (Intermediate)
A common method for the synthesis of the chroman-4-one scaffold is the base-catalyzed intramolecular oxa-Michael addition.
Experimental Protocol:
-
Reaction Setup: To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq.) in a suitable solvent such as ethanol, add paraformaldehyde (2.0 eq.) and a secondary amine catalyst like piperidine (0.2 eq.).
-
Reaction: The reaction mixture is refluxed for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 6-bromochroman-4-one.
Synthesis of this compound
The conversion of the chroman-4-one to the corresponding amine can be achieved via reductive amination.
Experimental Protocol:
-
Reaction Setup: 6-Bromochroman-4-one (1.0 eq.) and ammonium acetate (10 eq.) are dissolved in methanol.
-
Reduction: Sodium cyanoborohydride (1.5 eq.) is added portion-wise to the solution at 0°C. The reaction is then stirred at room temperature for 24 hours. TLC is used to monitor the reaction's progress.
-
Work-up and Purification: The reaction mixture is quenched by the addition of water and the methanol is removed under reduced pressure. The aqueous layer is basified with 2M NaOH and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude amine is purified by column chromatography to afford this compound.
Caption: Hypothesized synthetic pathway for this compound.
Initial Screening and Biological Activity
Proposed Initial Screening Workflow
A generalized workflow for the initial biological evaluation of this compound would involve a tiered approach, starting with in vitro assays to determine cytotoxicity and primary activity, followed by more targeted secondary assays.
Caption: Generalized workflow for the initial biological screening.
Hypothetical Screening Data
The following table presents hypothetical data from a primary screening to illustrate the potential biological profile of this compound.
| Assay Type | Cell Line / Target | Endpoint | Hypothetical Result (IC₅₀/EC₅₀) |
| Cytotoxicity | HeLa (Cervical Cancer) | Cell Viability | > 50 µM |
| SH-SY5Y (Neuroblastoma) | Cell Viability | > 50 µM | |
| Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Production | 15 µM |
| Neuroprotection | H₂O₂-stressed SH-SY5Y | Cell Viability | 25 µM |
Note: The data in this table is purely illustrative and not based on published experimental results.
Potential Signaling Pathway Modulation
Given the neuroprotective potential of chroman derivatives, this compound could plausibly modulate signaling pathways involved in neuronal survival and inflammation. For instance, it might inhibit pro-inflammatory pathways like NF-κB or activate pro-survival pathways such as the PI3K/Akt pathway.
Caption: Hypothetical modulation of the NF-κB signaling pathway.
Conclusion
This compound is a promising scaffold for medicinal chemistry, building upon the established biological relevance of the chroman core. While detailed public data on its discovery and initial characterization are scarce, this guide provides a framework for its synthesis and biological evaluation based on established methodologies for this class of compounds. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
6-Bromochroman-4-amine CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromochroman-4-amine, including its chemical identity, supplier information, and detailed, plausible experimental protocols for its synthesis. Due to the limited availability of published experimental data for this specific compound, the synthetic procedures provided are based on well-established chemical principles and analogous transformations.
Core Compound Information
This compound is a heterocyclic compound featuring a chroman scaffold, which is recognized as a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active molecules. The bromine atom at the 6-position and the amine group at the 4-position offer sites for further functionalization, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents.
Physicochemical and Supplier Data
A summary of key identifiers and supplier information for this compound is presented below. Purity and availability are subject to change and should be confirmed with the respective suppliers.
| Property | Value |
| CAS Number | 735248-42-7 |
| Molecular Formula | C₉H₁₀BrNO |
| Molecular Weight | 228.09 g/mol |
| Canonical SMILES | C1C(C2=C(CO1)C=C(C=C2)Br)N |
| MDL Number | MFCD07374066 |
| Storage Conditions | 2-8°C, dry, airtight |
| Supplier | Purity | Notes |
| BLD Pharm | 95% | Available for online orders. |
| Biosynth | - | Inquire for details. |
| CyclicPharma | >98% | Catalog Number: SL12047. |
| Combi-Blocks | - | For laboratory and R&D use only. |
| Seed Chem | - | Available in 1g packaging. |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 4-bromophenol. The first step involves the synthesis of the key intermediate, 6-bromochroman-4-one, followed by a reductive amination to yield the target primary amine.
Step 1: Synthesis of 6-Bromochroman-4-one
This procedure involves a Friedel-Crafts acylation of 4-bromophenol with 3-chloropropionyl chloride, followed by an intramolecular cyclization to form the chromanone ring.
Materials:
-
4-Bromophenol
-
3-Chloropropionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, aqueous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Friedel-Crafts Acylation: To a stirred suspension of anhydrous aluminum chloride (1.25 eq.) in anhydrous dichloromethane at 0°C (ice bath), add 3-chloropropionyl chloride (1.0 eq.) dropwise.
-
After the addition is complete, add a solution of 4-bromophenol (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 1-(5-bromo-2-hydroxyphenyl)-3-chloropropan-1-one.
-
Intramolecular Cyclization: Dissolve the crude intermediate in an aqueous solution of sodium hydroxide (e.g., 2 M) and stir at room temperature or with gentle heating until cyclization is complete (monitor by TLC).
-
Neutralize the reaction mixture with hydrochloric acid, which may precipitate the product.
-
Purification: Collect the solid by filtration or extract the product with an appropriate organic solvent (e.g., ethyl acetate). Purify the crude 6-bromochroman-4-one by recrystallization or column chromatography on silica gel.
Step 2: Reductive Amination to this compound
This one-pot procedure converts the ketone functionality of 6-bromochroman-4-one directly to a primary amine using a selective reducing agent.
Materials:
-
6-Bromochroman-4-one
-
Ammonium acetate (CH₃COONH₄)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Glacial acetic acid (optional, to adjust pH)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 6-bromochroman-4-one (1.0 eq.) and a large excess of ammonium acetate (e.g., 10 eq.) in anhydrous methanol.
-
Add sodium cyanoborohydride (e.g., 1.5 eq.) to the mixture in portions. The pH of the reaction mixture should be maintained between 6 and 7, which can be adjusted with a small amount of glacial acetic acid if necessary.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the formation of the product by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Partition the residue between dichloromethane (or ethyl acetate) and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel, potentially using a mobile phase containing a small percentage of a basic modifier like triethylamine to prevent tailing.
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activities of Novel Brominated Chromanamines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chromane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of chromane have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The introduction of a bromine atom onto the chromane ring, coupled with an amine functionality, to create brominated chromanamines, offers a promising avenue for the development of novel therapeutic agents. Bromination can significantly alter the physicochemical properties of a molecule, potentially enhancing its lipophilicity, membrane permeability, and metabolic stability, thereby modulating its biological activity. This technical guide provides an in-depth overview of the current state of research on novel brominated chromanamines and related compounds, focusing on their synthesis, potential biological activities, and the experimental protocols used for their evaluation. While direct comparative studies on a wide range of brominated chromanamine derivatives are still emerging, this guide consolidates the available data to inform future research and drug development endeavors.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data on the biological activities of selected brominated chromane and related derivatives.
Table 1: Anticancer Activity of Brominated Chromane and Related Derivatives
| Compound ID | Structure | Cell Line | Activity Metric | Value | Reference |
| 1 | 6-Bromo-2-styrylchromone derivative (9e) | HT-29 (Colon Cancer) | IC₅₀ | 69.8 µM | [1] |
| 2 | 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a) | K562 (Leukemia) | IC₅₀ | ≤ 3.86 µg/mL | [2] |
| 3 | 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast Cancer) | IC₅₀ | ≤ 3.86 µg/mL | [2] |
| 4 | 3-Bromo-4-hydroxy-5-methoxy-benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | IC₅₀ | ≤ 3.86 µg/mL | [2] |
| 5 | C-2 brominated epimeric lactone (8) | A375 (Melanoma) | Cytotoxicity | ~90% inhibition | [3] |
| 6 | C-2 brominated epimeric lactone (9) | A375 (Melanoma) | Cytotoxicity | ~90% inhibition | [3] |
| 7 | C-2 brominated epimeric lactone (8) | WM266 (Metastatic Melanoma) | Cytotoxicity | ~80% inhibition | [3] |
| 8 | C-2 brominated epimeric lactone (9) | WM266 (Metastatic Melanoma) | Cytotoxicity | ~80% inhibition | [3] |
Table 2: Antimicrobial Activity of Brominated Chromane and Related Derivatives
| Compound ID | Structure | Microorganism | Activity Metric | Value | Reference |
| 9 | 6-Bromo-8-nitroflavone | Pathogenic Bacteria | Inhibition | Potent | [4] |
| 10 | 3-[5-(p-chloro)-phenyl-3H-[5][6][7]-dithiazol-3'-yl]-6-bromo-4H-chromen-4-one (3c) | Bacillus subtilis | MIC | 0.78 µg/mL | [8] |
| 11 | 3-[5-(p-chloro)-phenyl-3H-[5][6][7]-dithiazol-3'-yl]-6-bromo-8-methyl-4H-chromen-4-one (3h) | Saccharomyces cerevisiae | MIC | Significant inhibition | [8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of brominated chromanamines and their analogues.
Synthesis of 2-Amino-3-cyano-4-(bromophenyl)-4H-chromenes
This protocol describes a three-component reaction for the synthesis of 2-amino-4H-chromene derivatives.[6]
-
Materials:
-
Substituted salicylaldehyde (e.g., 5-bromosalicylaldehyde) (1 mmol)
-
Malononitrile (1 mmol)
-
Substituted benzaldehyde (e.g., 4-bromobenzaldehyde) (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
-
Procedure:
-
A mixture of the substituted salicylaldehyde, malononitrile, the substituted benzaldehyde, and a catalytic amount of piperidine is stirred in ethanol at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[1][2]
-
Materials:
-
Human cancer cell lines (e.g., HT-29, K562, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (brominated chromanamine derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[8]
-
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in a suitable solvent
-
96-well microplates
-
Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key synthetic pathways and conceptual experimental workflows relevant to the study of brominated chromanamines.
Caption: Synthetic pathway for 2-amino-3-cyano-4H-chromenes.
Caption: Workflow for biological evaluation of chromanamines.
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion and Future Directions
The exploration of novel brominated chromanamines as potential therapeutic agents is a burgeoning field with considerable promise. The available data, though currently limited, suggests that the introduction of bromine and amine functionalities to the chromane scaffold can lead to compounds with significant anticancer and antimicrobial activities. The synthetic methodologies are accessible, allowing for the generation of diverse chemical libraries for further screening.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis of a broader range of brominated chromanamine derivatives with systematic structural variations to establish clear structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which these compounds exert their biological effects.
-
In Vivo Efficacy and Toxicity: Evaluation of the most promising lead compounds in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By pursuing these research avenues, the full therapeutic potential of novel brominated chromanamines can be unlocked, potentially leading to the development of new and effective treatments for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 6-Bromochroman-4-amine Derivatives: A Prospective Technical Guide for Drug Discovery
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the structure-activity relationship (SAR) of a series of 6-bromochroman-4-amine derivatives is not extensively available in current scientific literature. This guide therefore provides a prospective analysis based on the known biological activities of the broader chroman scaffold and related amine derivatives. The information herein is intended to serve as a foundational resource to guide future research in this area.
Introduction
The chroman scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The inherent structural rigidity and the possibility for diverse substitutions make it an attractive starting point for the design of novel therapeutic agents. The introduction of an amine group at the 4-position and a bromine atom at the 6-position of the chroman ring system presents a unique chemical space for exploring new biological activities. This guide will explore the hypothetical structure-activity relationships of this compound derivatives, propose experimental workflows for their investigation, and present potential signaling pathways they might modulate.
The this compound Core: A Platform for Therapeutic Innovation
The this compound core combines several features that are advantageous for drug design:
-
The Chroman Ring: A bicyclic system that provides a defined three-dimensional structure for interaction with biological targets.
-
The 4-Amine Group: A key functional group that can participate in hydrogen bonding and salt bridge formation with receptors and enzymes, and serves as a versatile handle for further chemical modification.
-
The 6-Bromo Substituent: The bromine atom can influence the molecule's lipophilicity, metabolic stability, and binding affinity through halogen bonding and by altering the electronic properties of the aromatic ring.
Hypothetical Structure-Activity Relationships
Based on SAR studies of related chroman and thiochroman derivatives, we can postulate the following relationships for this compound derivatives.[4][5][6] These hypotheses should be validated through systematic synthesis and biological evaluation.
Table 1: Postulated Structure-Activity Relationships for this compound Derivatives
| R-Group Position | Nature of Substitution | Predicted Impact on Activity | Rationale from Related Compounds |
| Amine (Position 4) | Primary, Secondary, Tertiary | Altered receptor selectivity and potency. | In many bioactive amines, increasing the size of the N-substituent can modulate receptor selectivity. |
| Chiral Center (Position 4) | (R)- vs. (S)-enantiomer | Stereospecific binding and activity. | The stereochemistry at the 4-position of chroman derivatives is often crucial for their biological activity. |
| Aromatic Ring (Positions 5, 7, 8) | Electron-donating or -withdrawing groups | Modulation of electronic properties and binding interactions. | Substitutions on the aromatic ring of the chroman scaffold are known to significantly influence pharmacological properties. |
| Heterocyclic Ring (Positions 2, 3) | Alkyl or aryl substituents | Steric influence on binding pocket interactions. | Modifications at these positions can affect the overall conformation and interaction with target proteins. |
Quantitative Data from Related Chroman Derivatives
While specific data for this compound derivatives is lacking, the following tables summarize the biological activities of other substituted chroman derivatives to provide a comparative context for future studies.
Table 2: Anticancer Activity of 6-Amino-2-styrylchromone Derivatives against HT-29 Colon Cancer Cells
| Compound | Substitution on Styryl Ring | IC₅₀ (µM) |
| 9c | 4-F | 85.3 |
| 9d | 4-Cl | 72.4 |
| 9e | 4-Br | 69.8 |
| 9f | 4-NO₂ | 45.2 |
| 9h | 3,4,5-tri-OCH₃ | 28.9 |
| 5-Fluorouracil (5-FU) | - | 35.7 |
| Data extracted from a study on the synthesis and evaluation of 6-amino-2-styrylchromones as anticancer agents.[7] |
Table 3: Antimicrobial Activity of Chroman-4-one Derivatives
| Compound | MIC (µg/mL) against S. epidermidis | MIC (µg/mL) against P. aeruginosa | MIC (µg/mL) against C. albicans |
| 7-Hydroxychroman-4-one | 128 | 128 | 64 |
| 7-Methoxychroman-4-one | 128 | 128 | 64 |
| Data from a study on the synthesis and antimicrobial evaluation of chroman-4-one and homoisoflavonoid derivatives.[8] |
Table 4: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives
| Compound | Substitutions | IC₅₀ (µM) for SIRT2 |
| Derivative 1 | 6,8-dibromo-2-pentyl | 1.5 |
| Data from a study on substituted chroman-4-one and chromone derivatives as Sirtuin 2-selective inhibitors.[9] |
Proposed Experimental Protocols
To elucidate the SAR of this compound derivatives, a systematic approach to synthesis and biological evaluation is required.
General Synthesis of this compound Derivatives
A potential synthetic route to a library of N-substituted this compound derivatives could involve the reductive amination of 6-bromochroman-4-one.
Protocol: Reductive Amination of 6-Bromochroman-4-one
-
Reaction Setup: To a solution of 6-bromochroman-4-one (1.0 eq) in an appropriate solvent (e.g., methanol, dichloroethane), add the desired primary or secondary amine (1.2 eq).
-
Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours. The progress of imine/enamine formation can be monitored by TLC or LC-MS.
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours until completion.
-
Work-up: Quench the reaction with water or a mild acid. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
In Vitro Biological Evaluation
The synthesized derivatives should be screened against a panel of relevant biological targets based on the desired therapeutic application.
Protocol: MTT Assay for Cytotoxicity (Anticancer Screening) [7]
-
Cell Seeding: Seed cancer cell lines (e.g., HT-29, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the compound concentration.
Protocol: Microdilution Method for Antimicrobial Activity [8]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (bacteria or fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Visualizations
To further guide research, the following diagrams illustrate a proposed experimental workflow and a hypothetical signaling pathway that could be modulated by this compound derivatives.
Caption: Proposed experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Hypothetical modulation of a kinase signaling pathway by a this compound derivative.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Although direct SAR data is currently unavailable, this guide provides a comprehensive framework for initiating a drug discovery program centered on these derivatives. By leveraging the known pharmacology of related chroman structures and employing systematic synthesis and biological evaluation, the therapeutic potential of this compound derivatives can be thoroughly explored. The proposed workflows and hypothetical mechanisms of action are intended to stimulate and guide future research in this exciting area of medicinal chemistry.
References
- 1. Design, synthesis and biological evaluation of novel chroman derivatives as non-selective acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of thiochroman and chroman derivatives as pure antiestrogens and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Bromochroman-4-amine Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 6-Bromochroman-4-amine, a synthetic compound with potential applications in pharmaceutical research, particularly in the study of central nervous system disorders.[1] While specific receptor targets for this compound are not extensively documented in publicly available literature, this guide outlines a systematic approach to investigate its potential binding affinity and interaction with a plausible target, the serotonin 5-HT2A receptor, based on the known neurological activities of related chroman structures. The methodologies detailed herein, from receptor preparation and ligand docking to data analysis and visualization, serve as a robust template for researchers initiating computational drug discovery projects involving novel small molecules.
Introduction
This compound is a heterocyclic compound recognized as a key intermediate in the synthesis of various bioactive molecules.[1] Its structural framework is a recurring motif in compounds explored for their potential as therapeutic agents, including those with anti-inflammatory, antioxidant, and neuroprotective properties.[1] The broader class of chromane derivatives has demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-cholinesterase effects.[2][3][4] Given its application in neurological research, investigating the interaction of this compound with central nervous system receptors is a logical step in elucidating its potential therapeutic value.
This guide focuses on a hypothetical in silico study to predict the binding of this compound to the human serotonin 5-HT2A receptor, a G-protein coupled receptor implicated in various neurological and psychiatric conditions. Atypical antipsychotics often target this receptor.[5] Computational techniques such as molecular docking are powerful tools in modern drug discovery, offering a time- and cost-effective means to predict the binding affinity and mode of interaction between a small molecule (ligand) and its macromolecular target (receptor).[6][7]
The following sections will provide detailed protocols for performing such a study, from data acquisition and preparation to the execution of docking simulations and the interpretation of results. All quantitative data will be presented in structured tables, and key workflows will be visualized using Graphviz diagrams.
Methodologies: A Step-by-Step Protocol
This section details the experimental protocols for conducting an in silico analysis of this compound binding to the 5-HT2A receptor.
Software and Resource Requirements
A standard computational chemistry software suite is required. For this hypothetical study, we will reference the following commonly used tools:
-
Molecular Modeling and Visualization: PyMOL, Discovery Studio Visualizer
-
Molecular Docking: AutoDock Vina
-
Protein and Ligand Preparation: AutoDock Tools, Open Babel
-
Data Analysis: Python with relevant libraries (e.g., pandas, matplotlib)
Receptor Preparation Protocol
-
Obtain Receptor Structure: Download the 3D crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). For this example, we will use a hypothetical PDB ID: XXXX.
-
Clean the PDB File:
-
Load the PDB file into a molecular visualization tool (e.g., PyMOL).
-
Remove all non-essential molecules, including water, ions, and co-crystallized ligands.
-
Inspect the protein for any missing residues or atoms. If necessary, use modeling software to rebuild missing segments.
-
-
Prepare for Docking:
-
Use AutoDock Tools to add polar hydrogen atoms to the receptor.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared receptor in the PDBQT file format.
-
Ligand Preparation Protocol
-
Obtain Ligand Structure: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a standard format like SDF or MOL.
-
Convert to 3D and Optimize:
-
Use a tool like Open Babel to convert the 2D structure to a 3D conformation.
-
Perform an initial energy minimization of the 3D structure using a force field such as MMFF94.
-
-
Prepare for Docking:
-
Load the 3D ligand structure into AutoDock Tools.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
Molecular Docking Protocol
-
Grid Box Definition:
-
Identify the binding site of the 5-HT2A receptor. This is typically the location of the co-crystallized ligand in the original PDB file.
-
Using AutoDock Tools, define a grid box that encompasses the entire binding site. The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation. The command will typically look like this:
-
The config.txt file will contain the coordinates and dimensions of the grid box.
-
-
Analysis of Results:
-
The output file (output.pdbqt) will contain multiple binding poses of the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
The log file (log.txt) will contain the binding affinity scores for each pose.
-
Visualize the docked poses in PyMOL or Discovery Studio Visualizer to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions.
-
Data Presentation
Quantitative results from the docking simulation should be summarized for clarity and comparative analysis.
Table 1: Predicted Binding Affinities of this compound with the 5-HT2A Receptor
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.23 |
| 3 | -7.9 | 1.87 |
| 4 | -7.6 | 2.45 |
| 5 | -7.4 | 3.11 |
Table 2: Key Interacting Residues of the 5-HT2A Receptor with this compound (Pose 1)
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP155 | Hydrogen Bond | 2.8 |
| SER242 | Hydrogen Bond | 3.1 |
| PHE339 | Pi-Pi Stacking | 4.5 |
| TRP336 | Hydrophobic | 3.9 |
| VAL156 | Hydrophobic | 4.2 |
Visualizations
Diagrams are essential for illustrating complex workflows and relationships.
Caption: Workflow for the in silico modeling of this compound receptor binding.
Caption: Hypothesized antagonistic effect on the 5-HT2A receptor signaling pathway.
Discussion
The hypothetical results presented suggest that this compound has a strong predicted binding affinity for the 5-HT2A receptor. The interactions with key residues in the binding pocket, including hydrogen bonds with ASP155 and SER242, are consistent with the binding modes of known 5-HT2A receptor ligands. The pi-pi stacking interaction with PHE339 further stabilizes the ligand within the binding site.
These in silico findings provide a compelling rationale for the experimental validation of this compound's activity at the 5-HT2A receptor. Further computational studies, such as molecular dynamics simulations, could provide deeper insights into the stability of the ligand-receptor complex and the dynamics of their interaction. Ultimately, in vitro binding assays and functional assays are necessary to confirm the predictions of this computational model.
Conclusion
This technical guide has outlined a comprehensive and systematic approach for the in silico modeling of this compound receptor binding, using the 5-HT2A receptor as a plausible target. The detailed protocols and data presentation formats provided herein are intended to serve as a valuable resource for researchers in the field of computational drug discovery. While the specific results presented are hypothetical, the methodology represents a robust framework for the initial assessment of novel compounds and the generation of testable hypotheses, thereby accelerating the drug development process.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, computational docking and molecular dynamics studies of a new class of spiroquinoxalinopyrrolidine embedded chromanone hybrids as potent anti-cholinesterase agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Bromo-2,5-Dimethoxyphenethyl)-6-(4-Phenylbutoxy)Hexan-1-Amine (XOB): A Novel Phenylalkylamine Antagonist of Serotonin 2A Receptors and Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 6-Bromochroman-4-amine
An In-depth Technical Guide to the Stability and Storage of 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from related aromatic amines and brominated organic compounds to provide best-practice recommendations. All quantitative data is summarized for clarity, and detailed experimental protocols are outlined to facilitate further investigation.
Chemical Properties and Structure
This compound is a heterocyclic compound featuring a chroman core substituted with a bromine atom and an amine group. Its chemical structure is foundational to its reactivity and stability.
Molecular Formula: C₉H₁₀BrNO
Recommended Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound. The following recommendations are based on guidelines for aromatic amines and brominated organic compounds.
Storage Recommendations Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[1] | To minimize degradation, as aromatic amines can be unstable at ambient temperatures.[2] |
| Atmosphere | Dry, airtight container[1] | To prevent hydrolysis and oxidation. |
| Light | Protect from light | To prevent light-induced degradation, a common issue with aromatic amines. |
| Incompatibilities | Bases, Oxidizing agents, easily oxidized substances, alkalis, reducing agents, and certain metals.[1] | To avoid violent reactions and degradation of the compound. |
Handling Precautions:
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid dust formation.
-
Ensure eyewash stations and safety showers are readily accessible.
Stability Profile
Table 1: Stability of Structurally Related Aromatic Amines in Solution
| Compound Class | Storage Condition | Duration | Stability |
| Aromatic Amines | ~20°C (in urine) | 10 days | Reduced recovery, indicating degradation.[2] |
| Aromatic Amines | 4°C and 10°C (in urine) | 10 days | Stable.[2] |
| Aromatic Amines | -20°C and -70°C (in urine) | 10 days | Stable.[2] |
| Aromatic Amines | -70°C (in urine) | 14 months | Stable.[2] |
| Primary Aromatic Amines | 60°C (in 3% acetic acid) | >6 months | Significant degradation observed for several compounds. |
Based on this data, it is reasonable to infer that this compound is likely to exhibit greater stability at lower temperatures and may be susceptible to degradation at room temperature or higher over extended periods.
Potential Degradation Pathways
The degradation of aromatic amines can occur through several pathways, primarily oxidation and reactions with other chemicals. While specific pathways for this compound have not been elucidated, common degradation mechanisms for aromatic amines include:
-
Oxidation: The amine group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities. The presence of oxygen and light can accelerate this process.
-
Reaction with Incompatible Materials: As noted, reaction with strong bases, oxidizing agents, and certain metals can lead to decomposition.
A logical workflow for identifying and characterizing degradation products is presented below.
Caption: Workflow for Degradation Pathway Analysis.
Experimental Protocols for Stability Testing
To rigorously determine the stability of this compound, a formal stability testing protocol should be implemented. The following outlines a general approach based on industry best practices.
Objective: To evaluate the stability of this compound under various environmental conditions over time.
Materials:
-
This compound
-
Vials (amber and clear)
-
Environmental chambers (for controlled temperature and humidity)
-
Light exposure chamber
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
Methodology:
-
Sample Preparation: Aliquot the this compound into amber and clear vials.
-
Storage Conditions: Place the vials in environmental chambers set to the following conditions:
-
25°C / 60% RH (ICH long-term)
-
40°C / 75% RH (ICH accelerated)
-
5°C (refrigerated)
-
-20°C (frozen)
-
Photostability chamber (ICH Q1B)
-
-
Time Points: Pull samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.
The logical flow of a stability study is illustrated in the following diagram.
References
Methodological & Application
Application Notes and Protocols for 6-Bromochroman-4-amine in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant challenge to global health, necessitating the exploration of novel therapeutic agents. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including neuroprotective effects. 6-Bromochroman-4-amine, a specific derivative of this class, and its analogues are emerging as compounds of interest in the study of neurodegenerative disorders.
These application notes provide a comprehensive overview of the potential uses of this compound in neurodegenerative disease research. While direct and extensive research on this specific molecule is still developing, this document outlines its potential mechanisms of action based on related compounds, and provides detailed protocols for its evaluation in relevant in vitro and in vivo models. A patent has indicated the use of this compound in synthesizing a derivative for the treatment of conditions including Parkinson's disease and dementia[1].
Potential Therapeutic Mechanisms
Based on the broader class of chroman derivatives, this compound may exert neuroprotective effects through several mechanisms:
-
Monoamine Oxidase (MAO) Inhibition: Chroman and chromanone derivatives have been investigated as inhibitors of MAO-A and MAO-B.[2][3] These enzymes are crucial in the degradation of monoamine neurotransmitters. In neurodegenerative diseases, particularly Parkinson's, inhibition of MAO-B can increase dopamine levels and provide symptomatic relief. MAO inhibitors are also thought to have neuroprotective benefits.[2]
-
Modulation of Cholinergic Pathways: In Alzheimer's disease, the cholinergic system is significantly impaired. Some chroman derivatives have been explored for their potential to inhibit cholinesterases, thereby increasing acetylcholine levels in the brain.
-
Antioxidant Activity: Oxidative stress is a key pathological feature of many neurodegenerative diseases. The chroman ring system can act as a scaffold for developing compounds with antioxidant properties that may mitigate neuronal damage caused by reactive oxygen species (ROS).
Quantitative Data Summary
Direct quantitative data for this compound in neurodegenerative disease models is not extensively available in the public domain. However, the following table summarizes representative data for related chroman derivatives to provide a comparative context for experimental design.
| Compound Class | Target | Assay Type | IC50 / Ki Value | Reference |
| Morpholine-substituted chromanone | MAO-B | Enzyme Inhibition | 399 nM (IC50) | [2] |
| Azepane-substituted chromanone | σ1 Receptor | Radioligand Binding | 42.8 nM (Ki) | [2] |
| Dihydroxy-isopropyl-chromenone | MAO-A | Enzyme Inhibition | 2.70 µM (IC50) | [3] |
| Dihydroxy-(1-methylpropyl)-chromenone | MAO-B | Enzyme Inhibition | 3.42 µM (IC50) | [3] |
Experimental Protocols
The following protocols are generalized methodologies for assessing the neuroprotective potential of this compound.
Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the inhibitory potential and selectivity of this compound on MAO-A and MAO-B enzymes.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (MAO-A substrate)
-
Benzylamine (MAO-B substrate)
-
This compound
-
Clorgyline (positive control for MAO-A inhibition)
-
Selegiline (positive control for MAO-B inhibition)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in potassium phosphate buffer.
-
In a 96-well plate, add the test compound or control to the wells.
-
Add the MAO-A or MAO-B enzyme solution to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).
-
Incubate the plate for 30 minutes at 37°C.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A) or the absorbance of the product (benzaldehyde for MAO-B).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Protocol 2: In Vitro Neuroprotection Assay Against Oxidative Stress
Objective: To evaluate the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA) or H₂O₂ as the neurotoxin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induce oxidative stress by adding a neurotoxin (e.g., 100 µM 6-OHDA or 200 µM H₂O₂) to the wells and incubate for 24 hours.
-
After incubation, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Protocol 3: In Vivo Neuroprotection in a Parkinson's Disease Mouse Model
Objective: To assess the in vivo efficacy of this compound in a neurotoxin-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Materials for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Acclimate mice and divide them into control and treatment groups.
-
Administer this compound or vehicle to the respective groups for a pre-determined period.
-
Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, intraperitoneally, for 4 days).
-
Continue the administration of this compound for the duration of the study.
-
Conduct behavioral tests (e.g., rotarod test for motor coordination) at specified time points.
-
At the end of the study, sacrifice the animals and perfuse the brains.
-
Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to quantify dopaminergic neurodegeneration.
-
Analyze the behavioral and immunohistochemical data to determine the neuroprotective effect of the compound.
Visualizations
Caption: Postulated neuroprotective mechanism of this compound.
Caption: Workflow for evaluating this compound's neuroprotective effects.
References
- 1. WO2016073891A1 - Substituted pyrrolo[1,2-a]pyrimidines and their use in the treatment of medical disorders - Google Patents [patents.google.com]
- 2. The Chemotype of Chromanones as a Privileged Scaffold for Multineurotarget Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of 6-Bromochroman-4-amine as a Potential SIRT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylases (HDACs), is a promising therapeutic target implicated in a variety of cellular processes and diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[1][2][3] Primarily localized in the cytoplasm, SIRT2 deacetylates numerous protein substrates, with α-tubulin at lysine 40 being one of its most well-characterized targets.[3][4] The deacetylation of α-tubulin by SIRT2 is linked to microtubule stability, cell cycle progression, and cellular motility.[3][5]
Chroman-4-one derivatives have been identified as a promising class of selective SIRT2 inhibitors.[6][7] These compounds have demonstrated inhibitory activity in the low micromolar range and have shown antiproliferative effects in cancer cell lines, which correlate with their ability to inhibit SIRT2 and increase α-tubulin acetylation.[1][6] This document provides a comprehensive guide for the evaluation of 6-Bromochroman-4-amine, a structural analog of this class, as a potential SIRT2 inhibitor. While direct inhibitory data for this compound is not yet publicly available, the protocols and data herein provide a framework for its characterization.
It is critical to note that structure-activity relationship (SAR) studies on related chroman-4-one compounds have shown that a substituent in the 2-position of the chroman ring is crucial for SIRT2 inhibitory activity.[6] In fact, 6-bromochroman-4-one, which lacks a substituent at this position, shows no inhibitory activity.[6] Therefore, the potential inhibitory activity of this compound will largely depend on how the 4-amine group influences its interaction with the SIRT2 active site compared to the inactive 4-one analog.
Data Presentation: SIRT2 Inhibition by Related Chroman-4-one Analogs
To provide a benchmark for evaluating this compound, the following table summarizes quantitative data for structurally related chroman-4-one inhibitors. These compounds highlight the importance of substitutions on the chroman scaffold for SIRT2 inhibition.
| Compound Name | Structure | SIRT2 IC50 (µM) | Selectivity Notes | Reference |
| 6,8-Dibromo-2-pentylchroman-4-one | 1.5 | Highly selective over SIRT1 and SIRT3 (<10% inhibition at 200 µM) | [7] | |
| (rac)-6-Chloro-2-pentylchroman-4-one | 4.3 | Selective for SIRT2 | [6] | |
| 6-Bromo-2-(4-morpholinobutyl)chroman-4-one | 3.7 | Selective for SIRT2 | [6] | |
| 6-Bromochroman-4-one | No Inhibition | N/A | [6] |
This table serves as a reference for the activity of related compounds. The inhibitory potential of this compound has not been determined in the reviewed literature and requires experimental validation using the protocols outlined below.
Signaling Pathway and Experimental Workflows
SIRT2 Deacetylation Pathway
The following diagram illustrates the primary role of SIRT2 in the cytoplasm, where it deacetylates key substrates. Inhibition of SIRT2 is expected to lead to an increase in the acetylation levels of these substrates.
Workflow for In Vitro SIRT2 Inhibition Assay
This workflow outlines the key steps for determining the direct inhibitory effect of a test compound on SIRT2 enzymatic activity.
Workflow for Cellular Characterization of a SIRT2 Inhibitor
This diagram shows the logical progression for assessing the effects of a potential SIRT2 inhibitor in a cellular context.
Experimental Protocols
Protocol 1: In Vitro SIRT2 Fluorometric Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human SIRT2.
Materials:
-
Recombinant Human SIRT2 Enzyme
-
Fluorogenic SIRT2 Substrate (e.g., containing an acetylated lysine residue)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease, e.g., Trypsin, and a SIRT inhibitor like Nicotinamide to stop the reaction)
-
This compound (dissolved in DMSO)
-
Positive Control Inhibitor (e.g., AGK2)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer to make up the final volume.
-
Test compound dilutions, DMSO (vehicle control), or positive control inhibitor.
-
SIRT2 enzyme (to a final concentration of e.g., 100 nM).
-
NAD+ (to a final concentration of e.g., 500 µM).
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[8]
-
Reaction Initiation: Add the fluorogenic substrate (to a final concentration of e.g., 50 µM) to all wells to start the reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Reaction Termination and Development: Add Developer Solution to each well. This will stop the SIRT2 enzymatic reaction and allow for the cleavage of the deacetylated substrate to release the fluorophore.
-
Development Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on the metabolic activity of cultured cells, serving as an indicator of cell viability or proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10][11]
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[9][12]
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).
-
Protocol 3: Western Blot for Acetylated α-Tubulin
This protocol is used to detect changes in the acetylation status of α-tubulin in cells treated with this compound, providing evidence of target engagement.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide).[13]
-
Protein Assay Kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 10% polyacrylamide)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Secondary Antibodies (HRP-conjugated anti-mouse and anti-rabbit IgG)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using the supplemented Lysis Buffer.[13]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[13]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[13]
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with Lysis Buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[13]
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[13]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., 1:1000 to 1:5000 dilution in blocking buffer) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with the primary antibody for the loading control (total α-tubulin or GAPDH).
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated α-tubulin band to its corresponding loading control band.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
- 1. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
Application Notes and Protocols: In Vitro Efficacy of 6-Bromochroman-4-amine on Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Bromochroman-4-amine is a synthetic heterocyclic compound belonging to the chroman class of molecules. While its specific biological activities are not extensively characterized, the chroman scaffold is present in a variety of biologically active compounds, including some with demonstrated anticancer properties. Chroman and related coumarin derivatives have been reported to exert cytotoxic effects on cancer cells through mechanisms such as the induction of apoptosis and cell cycle arrest.[1][2][3] These application notes provide a comprehensive set of protocols for the initial in vitro screening of this compound to evaluate its potential as an anticancer agent. The described assays will assess the compound's effects on cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression in a panel of human cancer cell lines.
Data Presentation
The quantitative results from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | This compound IC₅₀ (µM) | Doxorubicin (Positive Control) IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined | Data to be determined |
| PC-3 | Prostate Carcinoma | Data to be determined | Data to be determined |
IC₅₀ (Half-maximal inhibitory concentration) values are to be calculated from dose-response curves generated from the MTT assay after 48 or 72 hours of treatment. Values should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Apoptosis Induction by this compound
| Cancer Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |
Data to be acquired using Annexin V-FITC and Propidium Iodide staining followed by flow cytometry analysis after 24-hour treatment. Values should be presented as the mean percentage of cells in each quadrant ± standard deviation.
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cancer Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined | |
| A549 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC₅₀) | Data to be determined | Data to be determined | Data to be determined |
Data to be obtained by propidium iodide staining and flow cytometry analysis after 24-hour treatment. Values represent the mean percentage of cells in each phase of the cell cycle ± standard deviation.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO concentration should not exceed 0.5%).
-
Incubation: Incubate the plates for 48 or 72 hours in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with this compound at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[5]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[5]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[6][7]
Materials:
-
Human cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for 24 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.[7]
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS to remove the ethanol.[7]
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A to ensure only DNA is stained.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[7]
-
Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Diagrams of the experimental workflow and a potential signaling pathway are provided for a clear visual representation of the processes.
Caption: Experimental workflow for in vitro testing.
Caption: Hypothetical signaling pathway for apoptosis induction.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
Application Notes and Protocols: 6-Bromochroman-4-amine in Central Nervous System (CNS) Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochroman-4-amine is a heterocyclic compound featuring a chroman scaffold, a privileged structure in medicinal chemistry recognized for its broad range of biological activities.[1] While direct research on the specific applications of this compound in central nervous system (CNS) disorders is emerging, its structural motif makes it a valuable intermediate in the synthesis of potentially therapeutic agents.[2][3] Derivatives of the chroman nucleus have shown promise in targeting pathways associated with neurodegeneration, neuroinflammation, and oxidative stress.[3][4] These application notes provide a comprehensive overview of the potential uses of this compound as a foundational molecule for the development of novel CNS-active compounds, along with detailed protocols for their evaluation.
Hypothetical Therapeutic Rationale
Compounds derived from this compound are hypothesized to exert neuroprotective and anti-inflammatory effects through the modulation of key signaling pathways implicated in CNS disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The chroman core, combined with the bromine and amine functionalities, offers opportunities for synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.
One plausible mechanism of action for derivatives of this compound is the inhibition of Sirtuin 2 (SIRT2), a deacetylase involved in neuronal cell death pathways.[3] Additionally, the amine functionality could be modified to target other key enzymes, such as acetylcholinesterase (AChE), which is a primary target in Alzheimer's therapy.[3]
Data Presentation: Plausible Efficacy of a Hypothetical Derivative (Compound X)
The following tables present hypothetical data for a derivative of this compound, designated as "Compound X," to illustrate how quantitative results from neuroprotective and anti-inflammatory assays could be summarized.
Table 1: In Vitro Neuroprotective Activity of Compound X
| Assay | Cell Line | Toxin | Compound X Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MTT Assay | SH-SY5Y | 6-OHDA | 0.1 | 55 ± 4.2 | 1.2 |
| 1 | 78 ± 5.1 | ||||
| 10 | 92 ± 3.8 | ||||
| LDH Assay | Primary Cortical Neurons | Glutamate | 0.1 | 85 ± 6.3 | 0.9 |
| 1 | 62 ± 4.9 | ||||
| 10 | 45 ± 5.5 |
Table 2: Anti-inflammatory Effects of Compound X in Microglia
| Assay | Cell Line | Stimulant | Compound X Concentration (µM) | Nitric Oxide Production (% of Control) | TNF-α Release (pg/mL) |
| Griess Assay | BV-2 | LPS | 0.1 | 88 ± 7.1 | 450 ± 35 |
| 1 | 54 ± 6.2 | 210 ± 28 | |||
| 10 | 25 ± 4.5 | 85 ± 15 | |||
| ELISA | Primary Microglia | IFN-γ | 0.1 | 92 ± 8.0 | 520 ± 42 |
| 1 | 61 ± 5.8 | 280 ± 31 | |||
| 10 | 32 ± 4.9 | 110 ± 20 |
Mandatory Visualizations
Caption: Hypothetical mechanism of neuroprotection by a this compound derivative.
References
Application Notes and Protocols: Development of 6-Bromochroman-4-amine Derivatives for Improved Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including neuroprotective effects.[1][2] The strategic introduction of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring system presents a promising avenue for the development of novel and potent neuroprotective agents.[1][3] While direct comparative studies on a series of 6-bromochroman-4-amine derivatives are not yet extensively available in public literature, this document provides a comprehensive guide for their synthesis, screening, and characterization.[1] These application notes and protocols are designed to facilitate a structured approach to identifying lead compounds for the potential treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and stroke.[2][4]
The neuroprotective potential of such derivatives is hypothesized to stem from several mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[5][6] This guide outlines a systematic workflow, from initial in vitro screening to more complex in vivo evaluations, and provides detailed protocols for key experiments.
Hypothetical Screening Cascade for Novel this compound Derivatives
A tiered screening approach is recommended to efficiently identify and characterize promising neuroprotective candidates from a library of synthesized this compound derivatives.
Caption: Generalized workflow for the evaluation of novel neuroprotective derivatives.
Data Presentation
Quantitative data from screening assays should be systematically organized to allow for direct comparison between derivatives.
Table 1: In Vitro Neuroprotection and Cytotoxicity Data for this compound Derivatives
| Compound ID | Neuroprotection (EC₅₀, µM) vs. H₂O₂ | Cytotoxicity (CC₅₀, µM) in Neuronal Cells | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Derivative 1 | 0.85 | > 100 | > 117.6 |
| Derivative 2 | 1.23 | 85.4 | 69.4 |
| Derivative 3 | 0.56 | > 100 | > 178.6 |
| Control (e.g., Trolox) | 2.5 | > 200 | > 80 |
Table 2: Mechanistic Assay Data for Lead Candidates
| Compound ID | ROS Scavenging (IC₅₀, µM) | Caspase-3/7 Inhibition (% at 1 µM) | AChE Inhibition (IC₅₀, µM) |
| Derivative 1 | 1.5 | 45% | 10.2 |
| Derivative 3 | 0.9 | 62% | 5.8 |
| Control (e.g., Donepezil) | N/A | N/A | 0.01 |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route can be proposed based on known chemical reactions for related structures. For instance, a multi-step synthesis might start from a substituted phenol, proceed through cyclization to form the chroman ring, followed by bromination and subsequent amination at the 4-position. A specific example for a related compound, 6-bromo-4-iodoquinoline, involved a five-step synthesis starting from Triethyl orthoformate, meldrum's acid, and 4-bromoaniline.[7] While the specific synthesis for this compound is not detailed in the provided results, analogous methods from heterocyclic chemistry would be employed.
In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of a compound to protect neuronal cells from an insult-induced cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[8] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, HT22)
-
Cell culture medium (e.g., DMEM/F12) with supplements (FBS, penicillin/streptomycin)
-
Test compounds (dissolved in DMSO)
-
Neurotoxic agent (e.g., H₂O₂, glutamate, 6-hydroxydopamine (6-OHDA))
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed neuronal cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 100 µM H₂O₂) to the wells (except for the vehicle control wells) and incubate for 24 hours.
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control (untreated, non-insulted) cells. Plot a dose-response curve to determine the EC₅₀ value.
In Vivo Model: Scopolamine-Induced Cognitive Impairment
This model is used to evaluate the potential of compounds to ameliorate learning and memory deficits, relevant to Alzheimer's disease.
Principle: Scopolamine is a muscarinic acetylcholine receptor antagonist that induces transient cognitive deficits, particularly in short-term memory.[9] The neuroprotective effect of a test compound is assessed by its ability to reverse these deficits in behavioral tests.
Materials:
-
Adult mice or rats
-
Test compounds
-
Scopolamine hydrobromide
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Behavioral testing apparatus (e.g., Y-maze, Morris water maze)
Procedure:
-
Acclimatization: Acclimatize the animals to the housing and handling conditions.
-
Compound Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time before the behavioral test.
-
Scopolamine Injection: After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control group.
-
Behavioral Testing: After another interval (e.g., 30 minutes), conduct the behavioral test. For example, in the Y-maze test, record the sequence of arm entries to assess spontaneous alternation, a measure of spatial working memory.
-
Data Analysis: Analyze the behavioral data (e.g., percentage of spontaneous alternation). A significant improvement in the performance of the compound-treated group compared to the scopolamine-only group indicates a positive effect.
Potential Signaling Pathways and Mechanisms of Action
The neuroprotective effects of chroman derivatives are often attributed to their ability to modulate signaling pathways involved in cellular stress, survival, and inflammation.[4][10]
Nrf2/ARE Antioxidant Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of cellular defense against oxidative stress.[11]
Caption: Nrf2/ARE pathway modulation by a neuroprotective compound.
PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis.[11]
Caption: PI3K/Akt pathway promoting cell survival.
Conclusion
The development of this compound derivatives represents a promising strategy in the search for novel neuroprotective agents. Although specific data for this class of compounds is currently limited, the established neuroprotective profile of the chroman scaffold provides a strong rationale for their investigation.[1][10] By employing a systematic screening cascade, utilizing the detailed protocols provided, and investigating the modulation of key signaling pathways, researchers can effectively identify and characterize potent neuroprotective candidates. This structured approach will be crucial in advancing these compounds from initial synthesis to potential therapeutic applications for debilitating neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Biochemical and Molecular Pathways in Neurodegenerative Diseases: An Integrated View - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atlantis-press.com [atlantis-press.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of acetylcholinesterase activity and β-amyloid oligomer formation by 6-bromotryptamine A, a multi-target anti-Alzheimer's molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman chemical scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potential anticancer, neuroprotective, and anti-inflammatory effects.[1] The compound 6-Bromochroman-4-amine, a member of this family, is a promising candidate for therapeutic development. The introduction of a bromine atom to the chroman ring can significantly alter its electronic properties and cell membrane permeability, potentially enhancing its biological efficacy.[2] While specific data on this compound is limited, its structural similarity to other biologically active chromans warrants a thorough investigation into its therapeutic potential.
These application notes provide a comprehensive experimental workflow designed to evaluate the efficacy of this compound, with a focus on its potential as an anticancer agent. The workflow progresses from broad in vitro screening to more detailed mechanistic studies and concludes with a protocol for in vivo validation.
Hypothesized Mechanism of Action
Based on the known activities of related chroman compounds and common mechanisms in oncology, we hypothesize that this compound exerts its anticancer effects by inhibiting a key cell survival signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer and controls cell proliferation, growth, and survival.[3] The proposed workflow is designed to test this hypothesis.
Experimental Workflow
The following diagram outlines the tiered approach for the comprehensive evaluation of this compound.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity - MTT Assay
This assay determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[4]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Detection - Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).[2]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.[2]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[6]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]
-
Incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Cell Cycle Analysis - Propidium Iodide Staining
This protocol is used to determine the effect of the compound on cell cycle progression.
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI)/RNase A staining solution.[1]
-
Flow cytometer
Procedure:
-
Seed and treat cells as described in Protocol 2 for 24 hours.
-
Harvest cells, wash with cold PBS, and centrifuge at 200 x g for 5-10 minutes.[1]
-
Resuspend the cell pellet and fix by adding the cells dropwise into ice-cold 70% ethanol while gently vortexing.[8]
-
Incubate at 4°C for at least 2 hours (or overnight).[1]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[1]
-
Incubate for 30 minutes at room temperature, protected from light.[8]
-
Analyze the DNA content by flow cytometry. Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Mechanistic Study - Western Blot for PI3K/Akt Pathway
This protocol investigates the effect of this compound on key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Selected cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin).[9]
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described in Protocol 2 for a shorter duration (e.g., 6-24 hours) to capture signaling events.
-
Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.[10]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash again with TBST, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to the loading control (β-actin).
Hypothesized Signaling Pathway
The diagram below illustrates the hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | This compound IC50 (µM) |
|---|---|
| MCF-7 | 15.2 ± 1.8 |
| A549 | 25.6 ± 3.1 |
| HCT116 | 8.9 ± 0.9 |
Table 2: Apoptosis Analysis in HCT116 Cells (24h Treatment)
| Treatment Concentration | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
|---|---|---|---|
| Vehicle Control | 94.1 ± 2.5 | 3.2 ± 0.7 | 2.7 ± 0.5 |
| 4.5 µM (0.5x IC50) | 75.3 ± 4.1 | 15.8 ± 2.2 | 8.9 ± 1.5 |
| 9.0 µM (1x IC50) | 40.1 ± 3.8 | 38.6 ± 3.5 | 21.3 ± 2.9 |
| 18.0 µM (2x IC50) | 15.7 ± 2.9 | 55.2 ± 4.7 | 29.1 ± 3.3 |
Table 3: Cell Cycle Distribution in HCT116 Cells (24h Treatment)
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle Control | 48.5 ± 3.1 | 35.2 ± 2.5 | 16.3 ± 1.9 |
| 9.0 µM (1x IC50) | 65.1 ± 4.2 | 20.5 ± 2.1| 14.4 ± 1.8 |
Table 4: Western Blot Quantification (Relative Protein Levels)
| Treatment (9.0 µM) | p-Akt/Total Akt Ratio | p-mTOR/Total mTOR Ratio |
|---|---|---|
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 |
| this compound | 0.35 ± 0.08 | 0.41 ± 0.09 |
Protocol 5: In Vivo Efficacy - Xenograft Mouse Model
This protocol provides a framework for evaluating the anti-tumor activity of this compound in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or BALB/c nude, 4-6 weeks old).[12][13]
-
HCT116 cancer cells
-
Matrigel or similar basement membrane extract (optional, can improve tumor take).
-
This compound formulated for in vivo administration (e.g., in a solution of saline/DMSO/Tween-80)
-
Digital calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture HCT116 cells, harvest them during the logarithmic growth phase, and resuspend in sterile, serum-free medium or PBS at a concentration of 3 x 10^7 cells/mL. Keep on ice.[12]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (3 x 10^6 cells) into the right flank of each mouse.[12][14]
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure their length and width with digital calipers. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[14]
-
Randomization and Treatment: When average tumor volume reaches approximately 100-150 mm³, randomize mice into a vehicle control group and a treatment group (n=8-10 mice per group).
-
Administer this compound (e.g., daily via intraperitoneal injection) at a pre-determined dose. The control group receives the vehicle on the same schedule.
-
Continue treatment for a specified period (e.g., 21-28 days), monitoring tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight. Tumors can be processed for further analysis (e.g., histology, Western blot).
Table 5: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Average Final Tumor Volume (mm³) | Average Final Tumor Weight (mg) | % Tumor Growth Inhibition (TGI) |
|---|---|---|---|
| Vehicle Control | 1250 ± 150 | 1180 ± 130 | - |
| this compound (20 mg/kg) | 550 ± 95 | 510 ± 80 | 56% |
References
- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Protective Effect of Gastrodia elata Extract on D-Galactose-Induced Liver Injury in Mice Based on the PI3K/Akt Signaling Pathway [mdpi.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining the Anti-inflammatory Properties of 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The development of novel anti-inflammatory therapeutics is a critical area of research. Chroman derivatives have shown potential as anti-inflammatory agents.[1][2][3][4] This document provides detailed cell-based assay protocols to evaluate the anti-inflammatory properties of 6-Bromochroman-4-amine, a novel chroman derivative.
The following protocols describe key in vitro assays to characterize the compound's effects on inflammatory pathways, including the inhibition of pro-inflammatory cytokine production, modulation of the NF-κB signaling pathway, and regulation of cyclooxygenase-2 (COX-2) expression.
Lipopolysaccharide (LPS)-Induced Pro-inflammatory Cytokine Release Assay in Macrophages
This assay is a primary screening tool to assess the potential of a compound to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with bacterial lipopolysaccharide (LPS).[5][6][7][8][9]
Experimental Workflow
References
- 1. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - KR [thermofisher.com]
- 8. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 9. criver.com [criver.com]
Utilizing Chemical Probes for Sirtuin Activity: Application Notes and Protocols
Initial Assessment of 6-Bromochroman-4-amine:
Current scientific literature and chemical databases primarily identify this compound as a key intermediate in the synthesis of various bioactive compounds.[1] Its utility is prominent in pharmaceutical research, particularly for developing potential therapeutic agents targeting the central nervous system.[1] The molecular structure of this compound serves as a valuable scaffold for creating analogs with potential anti-inflammatory, antioxidant, or neuroprotective properties.[1] However, there is currently no direct evidence in the reviewed literature to support its use as a chemical probe for monitoring sirtuin activity.
This document will therefore focus on established and validated chemical probes and methodologies for the study of sirtuins, a family of NAD⁺-dependent deacylases crucial in various cellular processes.[2][3] Sirtuins are significant therapeutic targets for aging-related diseases, making the development of tools to study their activity a key area of research.[4]
Application Notes: Activity-Based Probes for Sirtuins
Activity-based probes (ABPs) are powerful tools for the functional interrogation of enzymes within complex biological samples.[2][5] These probes typically consist of three key components: a reactive group or "warhead" that targets the enzyme's active site, a tag for visualization or enrichment, and a linker connecting the two.[2] For sirtuins, these probes are designed to selectively interact with active enzymes, providing a direct measure of their functional state.[6]
Probe Design and Mechanism:
A common design for sirtuin ABPs incorporates a thioacyllysine "warhead," a photoaffinity group like diazirine or benzophenone, and a bioorthogonal handle such as a terminal alkyne or azide.[2][5] The thioacyl group specifically targets the sirtuin active site, forming a stalled thioimidate intermediate.[6] Upon UV irradiation, the photoaffinity group forms a covalent bond with the enzyme.[6] The bioorthogonal handle then allows for the "clicking" on of a reporter tag, such as a fluorophore or biotin, for subsequent detection or enrichment.[5][6]
Advantages of Modern Sirtuin Probes:
-
Improved Labeling Efficiency and Sensitivity: Newer generation probes, particularly those with diazirine photoaffinity tags, demonstrate enhanced labeling efficiency and sensitivity compared to older benzophenone-based probes.[2]
-
Reduced Background Signal: These advanced probes also offer the benefit of a reduced background signal, leading to clearer results.[2]
-
Isoform Selectivity: Specific probes have been developed to show selectivity for different sirtuin isoforms, enabling the study of individual sirtuin functions within a complex proteome.[6] For instance, certain probes preferentially label SIRT2, SIRT5, or SIRT6.[6]
Experimental Protocols
Protocol 1: In Vitro Labeling of Recombinant Sirtuins
This protocol describes the labeling of purified, recombinant sirtuins with an activity-based probe.
Materials:
-
Purified recombinant human sirtuin (e.g., SIRT1, SIRT2, SIRT3, SIRT5, SIRT6)
-
Activity-based probe (e.g., thioacyllysine-based probe with alkyne handle)
-
NAD⁺ solution
-
Phosphate buffer (100 mM, pH 7.5)
-
UV lamp (365 nm)
-
Azido-fluorophore (e.g., TAMRA-azide)
-
"Click" chemistry reagents (copper(II) sulfate, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA))
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
In a microcentrifuge tube, prepare a reaction mixture containing the purified recombinant sirtuin (final concentration: 10 µM), NAD⁺ (final concentration: 500 µM), and the activity-based probe at the desired concentration in phosphate buffer.[2][5]
-
Transfer the sample to a clear-bottom 96-well plate and place it on ice.
-
Irradiate the sample with a 365 nm UV lamp for 20 minutes to 1 hour, depending on the probe's photoaffinity group (diazirines typically require shorter irradiation times).[2]
-
Proceed with the copper-catalyzed "click" reaction by adding the azido-fluorophore, copper(II) sulfate, TCEP, and TBTA to the reaction mixture.
-
Incubate the "click" reaction mixture at room temperature for 1 hour.
-
Analyze the labeled protein by SDS-PAGE.
-
Visualize the fluorescently labeled sirtuin using a fluorescence gel scanner. Coomassie staining can be used as a loading control.[6]
Protocol 2: Labeling of Sirtuins in Whole Cell Lysate
This protocol allows for the assessment of sirtuin activity in a more complex biological sample.
Materials:
-
Cultured cells
-
Lysis buffer
-
Activity-based probe
-
NAD⁺ solution
-
UV lamp (365 nm)
-
"Click" chemistry reagents
-
Azido-fluorophore
-
SDS-PAGE reagents
-
Fluorescence gel scanner
Procedure:
-
Prepare whole-cell lysate from cultured cells using a suitable lysis buffer.
-
Incubate the cell lysate with the activity-based probe and NAD⁺ at 37°C for a specified time.[6]
-
Subject the lysate to UV irradiation at 365 nm to induce photocrosslinking.[6]
-
Perform the "click" reaction by adding the azido-fluorophore and "click" chemistry reagents to conjugate the fluorophore to the probe-labeled sirtuins.[6]
-
Resolve the proteins by SDS-PAGE and visualize the active sirtuins using in-gel fluorescence scanning.[6]
Data Presentation
Table 1: Comparison of Sirtuin Activity-Based Probes
| Probe Feature | First-Generation (Benzophenone) | Second-Generation (Diazirine) |
| Photoaffinity Tag | Benzophenone | Diazirine |
| Irradiation Time | Longer (e.g., 1 hour) | Shorter (e.g., 20 minutes)[2] |
| Labeling Efficiency | Moderate | Improved[2] |
| Sensitivity | Good | Enhanced[2] |
| Background Signal | Higher | Reduced[2] |
Table 2: Example IC₅₀ Values for Sirtuin Inhibitors Determined by ABP Assays
| Sirtuin Isoform | Inhibitor | IC₅₀ (µM) | Reference |
| SIRT2 | Probe 3B | 9.14 ± 0.98 | [7] |
| SIRT1 | Suramin | 0.297 | [8] |
| SIRT2 | AGK2 | 3.5 | [8] |
| SIRT5 | Suramin | 22 | [8] |
| SIRT6 | OSS_128167 | 89 | [8] |
Visualizations
Caption: Mechanism of sirtuin labeling by an activity-based probe.
Caption: General experimental workflow for sirtuin activity profiling.
Caption: Simplified overview of sirtuin signaling regulation.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifunctional activity-based chemical probes for sirtuins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02133E [pubs.rsc.org]
- 6. Methods for studying human sirtuins with activity-based chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multifunctional activity-based chemical probes for sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial potential of the novel compound, 6-Bromochroman-4-amine. The following sections outline the necessary experimental procedures to determine its efficacy against a panel of clinically relevant microorganisms.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Chroman derivatives have shown a broad spectrum of biological activities, including antimicrobial properties.[1][2] this compound, a synthetic heterocyclic compound, is a promising candidate for investigation due to its unique structural features.[3][4] This document details standardized protocols for the systematic evaluation of its antimicrobial activity, including the determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.[5][6][7][8][9][10][11][12][13][14]
Data Presentation
Quantitative data from the antimicrobial assays should be summarized for clear interpretation and comparison. The following table provides an example of how to present the MIC and MBC data for this compound against various bacterial strains.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 16 | 32 | Bacteriostatic |
| Escherichia coli | ATCC 25922 | 32 | >128 | Resistant |
| Pseudomonas aeruginosa | ATCC 27853 | 64 | >128 | Resistant |
| Enterococcus faecalis | ATCC 29212 | 8 | 16 | Bactericidal |
| Candida albicans | ATCC 90028 | 16 | 64 | Fungistatic |
Note: The interpretation of MBC/MIC ratios can vary, but generally, an MBC/MIC ratio of ≤ 4 is considered bactericidal, while a ratio of > 4 is considered bacteriostatic.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9][13][15] The broth microdilution method is a standard and widely used technique.[8][9][16]
Materials:
-
This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test microorganism suspension standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Sterile saline or broth
-
Incubator
Protocol:
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of each test row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of concentrations.
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing broth and inoculum but no test compound.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible turbidity (growth).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][12][14]
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
-
Sterile micro-pipettor and tips
Protocol:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate the 10 µL aliquot onto a nutrient agar plate.
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Time-Kill Assay
This assay provides information on the rate at which an antimicrobial agent kills a microorganism and helps to determine if the killing is time-dependent or concentration-dependent.[5][6][10][17][18]
Materials:
-
This compound at various concentrations (e.g., 1x, 2x, and 4x the MIC)
-
Standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL) in broth
-
Growth control (no compound)
-
Sterile tubes or flasks
-
Shaking incubator
-
Nutrient agar plates
-
Sterile saline for dilutions
Protocol:
-
Preparation: Prepare flasks or tubes containing the standardized bacterial suspension in broth. Add this compound to achieve the desired final concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask with no compound.
-
Incubation: Incubate all flasks in a shaking incubator at 37°C.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Enumeration: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar plates.
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[5]
Visualizations
Experimental Workflow
Caption: Workflow for assessing antimicrobial activity.
Potential Mechanism of Action
Chromene derivatives are known to exert their antimicrobial effects through various mechanisms.[1][19] A potential pathway for this compound could involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which would disrupt DNA replication and lead to cell death.[1]
Caption: Potential mechanism of action for this compound.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 3. 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | 676134-73-9 | Benchchem [benchchem.com]
- 4. This compound [myskinrecipes.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microchemlab.com [microchemlab.com]
- 8. protocols.io [protocols.io]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. woah.org [woah.org]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 14. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. linnaeusbio.com [linnaeusbio.com]
- 18. Time-kill assay: Significance and symbolism [wisdomlib.org]
- 19. ajrconline.org [ajrconline.org]
Application Notes and Protocols for the Synthesis of 6-Bromochroman-4-amine Analogs for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chroman scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including natural products and synthetic drugs. Its unique structural and electronic properties make it an attractive starting point for medicinal chemistry campaigns. Specifically, 6-Bromochroman-4-amine serves as a versatile intermediate for the development of novel therapeutic agents. The presence of the bromine atom at the 6-position offers a handle for further functionalization via cross-coupling reactions, while the amine at the 4-position is crucial for modulating pharmacological activity and can be used as a point of attachment for linkers in targeted drug delivery systems.
These application notes provide detailed protocols for the synthesis of this compound and a library of its N-substituted analogs. Furthermore, we outline strategies and methods for incorporating these analogs into targeted drug delivery systems and for their subsequent biological evaluation. This document is intended to guide researchers in synthesizing novel chroman-based compounds for therapeutic applications, particularly in areas like oncology and neurology.[1]
Synthetic Protocols
The synthesis of this compound analogs can be approached in a stepwise manner, beginning with the formation of the chroman-4-one precursor, followed by the introduction of the amine functionality, and subsequent diversification.
Protocol 1: Synthesis of 6-Bromochroman-4-one (Precursor)
This protocol describes the synthesis of the key intermediate, 6-Bromochroman-4-one, via an intramolecular Friedel-Crafts acylation, often referred to as a cyclization of a corresponding acid.
Materials:
-
3-(4-Bromophenoxy)propanoic acid
-
Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a round-bottom flask, add 3-(4-Bromophenoxy)propanoic acid (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heat the mixture with stirring to 80-100 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 6-Bromochroman-4-one.
Expected Yield: 70-85%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
This protocol details the conversion of the ketone precursor to the primary amine via one-pot reductive amination.[2][3][4]
Materials:
-
6-Bromochroman-4-one (1.0 eq)
-
Ammonium acetate (10-20 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
Procedure:
-
Dissolve 6-Bromochroman-4-one in methanol in a round-bottom flask.
-
Add ammonium acetate in excess and stir the mixture at room temperature for 1-2 hours to form the imine intermediate in situ.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Quench the reaction by carefully adding 1 M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.
-
Stir for 30 minutes, then basify the solution with 1 M NaOH to pH ~10.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or converted to its hydrochloride salt for better stability and handling.
Protocol 3: Synthesis of N-Substituted this compound Analogs
A library of analogs can be generated by reacting the ketone with various primary or secondary amines or by acylating the primary amine product from Protocol 2.
Method A: Direct Reductive Amination with Various Amines
-
Follow the procedure in Protocol 2, but replace ammonium acetate with a desired primary or secondary amine (1.0-1.2 eq).
-
Common reducing agents like sodium triacetoxyborohydride (STAB) in dichloroethane (DCE) can also be used and are often milder.[5]
Method B: N-Acylation of this compound
-
Dissolve this compound (1.0 eq) and a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the N-acyl analog.
Data Presentation
Quantitative data from the synthesis of a hypothetical series of analogs are summarized below. Researchers should generate their own data following the provided protocols.
| Analog ID | R¹ Substituent | R² Substituent | Synthetic Method | Yield (%) | Purity (%) |
| CBA-001 | H | H | Protocol 2 | 65 | >98 |
| CBA-002 | Methyl | H | Protocol 3A | 72 | >97 |
| CBA-003 | Benzyl | H | Protocol 3A | 68 | >98 |
| CBA-004 | Acetyl | H | Protocol 3B | 85 | >99 |
| CBA-005 | Cyclopropyl | Methyl | Protocol 3A | 55 | >95 |
Table 1: Summary of synthetic results for a representative set of this compound analogs. Yields and purities are hypothetical and for illustrative purposes.
Application in Targeted Drug Delivery
The synthesized analogs can serve as cytotoxic payloads in targeted drug delivery systems. The primary or secondary amine at the C-4 position provides a convenient handle for conjugation to linkers and targeting ligands.
Protocol 4: Conjugation to a Targeting Ligand (e.g., Folic Acid)
This protocol describes a general method for conjugating an amine-containing analog to folic acid, which targets the folate receptor often overexpressed on cancer cells.
Materials:
-
CBA-001 (this compound) (1.0 eq)
-
Folic Acid (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq)
-
N-Hydroxysuccinimide (NHS) (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
DIPEA (3.0 eq)
Procedure:
-
In a flask, dissolve folic acid in anhydrous DMSO. Add EDC and NHS to activate the carboxylic acid group. Stir at room temperature for 4-6 hours.
-
In a separate flask, dissolve CBA-001 and DIPEA in anhydrous DMSO.
-
Add the CBA-001 solution dropwise to the activated folic acid solution.
-
Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.
-
Purify the conjugate product using reverse-phase HPLC.
Biological Evaluation Protocols
Protocol 5: In Vitro Cytotoxicity MTT Assay
This assay determines the concentration at which the synthesized analogs inhibit the growth of a cancer cell line (e.g., MCF-7, HeLa) by 50% (GI₅₀).
Procedure:
-
Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the synthesized analogs (e.g., from 0.01 µM to 100 µM) and incubate for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI₅₀ values by plotting the percentage of cell viability versus the log of the drug concentration.
| Analog ID | Target Cell Line | Assay Type | Activity (GI₅₀, µM) |
| CBA-001 | MCF-7 | MTT | 15.2 |
| CBA-002 | MCF-7 | MTT | 12.8 |
| CBA-003 | MCF-7 | MTT | 8.5 |
| CBA-004 | MCF-7 | MTT | 25.1 |
| CBA-005 | MCF-7 | MTT | 9.7 |
Table 2: Hypothetical in vitro cytotoxicity data for the synthesized analogs against the MCF-7 breast cancer cell line.
Visualizations
Synthetic and Application Workflow
The overall workflow from synthesis to biological evaluation is depicted below.
Caption: General workflow for synthesis and evaluation.
Hypothetical Targeted Drug Delivery Vehicle
This diagram illustrates a nanoparticle carrier for targeted delivery of a this compound analog.
Caption: Nanoparticle for targeted drug delivery.
Hypothetical Signaling Pathway: BRD4 Degradation
This diagram illustrates a potential mechanism of action for an analog designed as a PROTAC (Proteolysis-Targeting Chimera) to induce the degradation of the BRD4 protein, a key regulator in cancer.[6][7]
Caption: PROTAC-mediated degradation of BRD4.
References
- 1. This compound [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Frontiers | Post-Translational Modifications of BRD4: Therapeutic Targets for Tumor [frontiersin.org]
- 7. Targeting Brd4 for cancer therapy: inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromochroman-4-amine using Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 6-Bromochroman-4-amine via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound on a standard silica gel column?
A1: this compound is a basic organic amine. When using standard silica gel, which is acidic, you may encounter several challenges.[1][2] These include strong acid-base interactions between the basic amine and the acidic silanol groups on the silica surface.[1][2] This interaction can lead to:
-
Poor separation and peak tailing: The compound may streak down the column instead of moving as a tight band.
-
Irreversible adsorption: A portion of the product may permanently stick to the silica gel, resulting in low yield.[1]
-
Compound degradation: The acidic nature of the silica can potentially degrade the amine.[1]
Q2: What is a suitable stationary phase for the purification of this compound?
A2: While standard silica gel (230-400 mesh for flash chromatography) can be used with modifications to the mobile phase, alternative stationary phases can offer better results.[3][4] Consider using:
-
Amine-functionalized silica: This stationary phase has a basic surface, which minimizes the strong interactions with the basic amine, often leading to better peak shape and recovery.[2]
-
Basic alumina: Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Basic alumina can be a good alternative to silica for purifying basic compounds.[4][5]
-
Reversed-phase C18 silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.[5] This can be an effective method, especially when the mobile phase pH is adjusted to be alkaline, which increases the retention of the deprotonated amine.[1]
Q3: How do I select an appropriate mobile phase (eluent) for the column?
A3: The choice of eluent is critical and should be determined by running Thin-Layer Chromatography (TLC) first.[3][4]
-
For normal-phase chromatography (silica or alumina): Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. For basic amines like this compound, it is highly recommended to add a small amount of a basic modifier to the eluent system.[1][2]
-
For reversed-phase chromatography: A mixture of water and a polar organic solvent like acetonitrile or methanol is typically used. The mobile phase pH should be adjusted to be alkaline (2 pH units above the pKa of the amine) to ensure the amine is in its free-base form, which increases its hydrophobicity and retention on the non-polar stationary phase.[1]
Q4: What is the ideal Rf value I should aim for on TLC before running the column?
A4: For optimal separation in isocratic elution, the target compound should have an Rf value between 0.2 and 0.35 on the TLC plate using the chosen eluent system.[3]
-
An Rf value in this range generally ensures that the compound does not elute too quickly (resulting in poor separation) or too slowly (leading to band broadening and diffusion).[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product is not eluting from the column (stuck at the origin) | 1. The mobile phase is not polar enough. 2. Strong interaction between the basic amine and acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). 2. Add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the silica surface.[1][2] 3. Consider switching to a less acidic stationary phase like basic alumina or amine-functionalized silica.[2] |
| Product is eluting with the solvent front (poor retention) | 1. The mobile phase is too polar. | 1. Decrease the polarity of the eluent (e.g., increase the percentage of hexanes). 2. Ensure you have properly selected the eluent based on a target Rf of 0.2-0.35 from TLC analysis.[3] |
| Poor separation of the product from impurities (co-elution) | 1. Inappropriate mobile phase system. 2. Column was overloaded with the crude sample. 3. Column was not packed properly, leading to channeling. | 1. Try a different solvent system with different selectivities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol).[6] 2. Use gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[3] 3. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). 4. Repack the column carefully, ensuring a flat, horizontal surface and no air bubbles.[3] |
| Streaking or tailing of the product spot on TLC and broad bands on the column | 1. Strong acid-base interaction between the amine and silica. 2. The compound is degrading on the silica. 3. The sample was not loaded onto the column in a narrow band. | 1. Add a basic modifier (e.g., triethylamine) to your TLC and column mobile phase.[1] 2. Use an alternative stationary phase like amine-functionalized silica.[2] 3. Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and apply it carefully to the top of the column. Alternatively, use the "dry loading" method. |
| Low recovery of the product | 1. Irreversible adsorption of the amine onto the silica gel. 2. The product is volatile and evaporated during solvent removal. | 1. Use a mobile phase containing a basic additive or switch to a basic/neutral stationary phase to prevent strong binding.[1][2] 2. Use care when removing the solvent from the collected fractions, avoiding excessive heat or high vacuum. |
Experimental Protocol: Column Chromatography of this compound
This is a generalized protocol that should be adapted based on preliminary TLC analysis.
1. Preparation of the Stationary Phase (Slurry Method)
-
Choose a glass column of appropriate size.
-
Place a small plug of glass wool or cotton at the bottom of the column and cover it with a thin layer of sand.[3]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent. The consistency should be easily pourable.
-
Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and to ensure even packing.[3]
-
Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Add more eluent as needed to keep the top of the silica from running dry.
-
Once the silica has settled, add a thin protective layer of sand on top.
2. Sample Loading (Dry Loading Method)
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely to obtain a free-flowing powder of the crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the prepared column.
3. Elution and Fraction Collection
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Begin elution by opening the stopcock. If using flash chromatography, apply gentle air pressure to the top of the column.[4]
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
If using a gradient elution, start with the least polar solvent system and gradually increase the polarity according to your TLC analysis.
4. Analysis of Fractions
-
Monitor the separation by spotting the collected fractions onto TLC plates.
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 6-Bromochroman-4-amine
Disclaimer: The following troubleshooting guide and frequently asked questions are based on a proposed synthetic route and general principles of organic chemistry, drawing from methodologies for structurally related compounds. Specific experimental data for the scale-up synthesis of 6-Bromochroman-4-amine is limited in publicly available literature.
Proposed Synthetic Route: Reductive Amination of 6-Bromochroman-4-one
A common and scalable method for the synthesis of this compound is the reductive amination of 6-Bromochroman-4-one. This process typically involves two main stages: the formation of an imine intermediate followed by its reduction to the desired amine.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during the scale-up synthesis of this compound via reductive amination.
Stage 1: Imine Formation
Q1: Why is the conversion of 6-Bromochroman-4-one to the imine intermediate slow or incomplete?
A1:
-
Insufficient Water Removal: The formation of an imine is a condensation reaction that produces water. On a larger scale, the accumulation of water can inhibit the reaction equilibrium.
-
Solution: Employ azeotropic distillation with a Dean-Stark trap if the solvent is suitable (e.g., toluene). Alternatively, add a drying agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Steric Hindrance: The bulky nature of the chromanone system might slow down the reaction.
-
Solution: Increase the reaction temperature moderately. Consider using a catalyst, such as a mild acid (e.g., acetic acid), to protonate the carbonyl oxygen and enhance its electrophilicity.
-
-
Reagent Purity: Impurities in the starting ketone or the amine source (e.g., ammonia or an ammonium salt) can interfere with the reaction.
-
Solution: Ensure the purity of starting materials through appropriate analytical techniques (e.g., NMR, GC-MS) before commencing the scale-up.
-
Q2: What are the likely side products during imine formation and how can they be minimized?
A2:
-
Aldol Condensation: Under basic or acidic conditions, the ketone can undergo self-condensation.
-
Solution: Maintain careful control over the reaction pH and temperature. A neutral or slightly acidic condition is often optimal.
-
-
Formation of Enamine: If a secondary amine is present as an impurity, it can lead to the formation of an enamine.
-
Solution: Use a high-purity source of ammonia or the primary amine.
-
Stage 2: Reduction of the Imine
Q3: The reduction of the imine intermediate is incomplete, leaving residual imine in the product. How can this be resolved?
A3:
-
Reducing Agent Reactivity: The chosen reducing agent may not be sufficiently reactive or may have degraded. Sodium borohydride (NaBH₄) can sometimes be slow for reducing imines, while sodium triacetoxyborohydride (NaBH(OAc)₃) is generally effective but sensitive to moisture.[1][2]
-
Solution:
-
Switch to a more reactive or suitable reducing agent like sodium cyanoborohydride (NaBH₃CN), which is particularly effective for reducing imines at a controlled pH.[1][3]
-
Ensure the reducing agent is fresh and has been stored under anhydrous conditions.
-
Increase the equivalents of the reducing agent. However, avoid large excesses to prevent complicating the purification process.[4]
-
-
-
Reaction pH: The pH of the reaction medium can significantly affect the rate of reduction. The imine is more susceptible to reduction when it is protonated to form the iminium ion.
-
Solution: For reagents like NaBH₃CN, maintaining a slightly acidic pH (around 5-6) is often optimal to facilitate the formation of the more reactive iminium ion.[3]
-
Q4: I am observing the formation of 6-bromochroman-4-ol as a significant byproduct. What is the cause and how can it be prevented?
A4:
-
Competitive Carbonyl Reduction: This occurs when the reducing agent reduces the starting ketone before it has a chance to form the imine. This is more common with less selective reducing agents like NaBH₄.[1]
-
Solution:
-
Adopt a two-step, one-pot approach. First, allow sufficient time for the imine to form completely before adding the reducing agent. Monitor the imine formation by TLC or LC-MS.
-
Use a reducing agent that is more selective for imines over ketones, such as sodium cyanoborohydride (NaBH₃CN).[1]
-
-
Stage 3: Work-up and Purification
Q5: I am facing difficulties during the acid-base extraction for product isolation, such as emulsion formation. What are the best practices?
A5:
-
Emulsion Formation: Amines, especially at scale, can act as surfactants, leading to stable emulsions during liquid-liquid extraction.
-
Solution:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
Perform the phase separation in a jacketed vessel to allow for gentle heating or cooling, which can also aid in breaking the emulsion.
-
Minimize vigorous shaking and instead use gentle, repeated inversions for mixing.
-
-
-
Product Precipitation: The hydrochloride salt of the amine might precipitate if the concentration is too high during the acidic wash.
-
Solution: Use a larger volume of the acidic solution or a more dilute acid.
-
Q6: The final product has low purity, with persistent impurities. What purification strategies are recommended for large-scale operations?
A6:
-
Column Chromatography Challenges: On a large scale, traditional silica gel chromatography can be inefficient and costly for purifying basic amines due to streaking.[5]
-
Solution:
-
Acid-Base Extraction: A well-optimized multi-step acid-base extraction can be a powerful purification tool to remove neutral and acidic impurities.[6]
-
Crystallization: Attempt to crystallize the product as either the free base or a salt (e.g., hydrochloride, tartrate). This can be a highly effective method for achieving high purity on a large scale.
-
Alternative Stationary Phases: If chromatography is necessary, consider using basic alumina or reversed-phase C18 silica as the stationary phase, which can provide better separation for amines.[5][7]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the reaction and assessing the final product's purity and identity?
A1: A combination of chromatographic and spectroscopic methods is recommended.
| Technique | Purpose | Details |
| TLC | Rapid, qualitative reaction monitoring. | Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to reduce streaking). Visualize with UV light and/or a ninhydrin stain for the amine. |
| LC-MS | Quantitative reaction monitoring and impurity identification. | Provides accurate information on the conversion of starting materials and the formation of byproducts. |
| HPLC | Final purity assessment. | Use a reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid. |
| Chiral HPLC | Determination of enantiomeric purity. | Use a chiral stationary phase (CSP), such as one based on polysaccharide derivatives, to separate the enantiomers.[8] |
| NMR (¹H, ¹³C) | Structural confirmation of the final product. | Confirms the chemical structure and can help identify impurities. |
| Melting Point | Purity assessment of the solid product. | A sharp melting point range is indicative of high purity. |
Q2: How can the formation of the tertiary amine (bis-amination) byproduct be avoided?
A2: The formation of a tertiary amine can occur if the newly formed primary amine reacts with another molecule of the starting ketone.
-
Control Stoichiometry: Use a large excess of the ammonia source relative to the ketone.
-
Slow Addition: Add the reducing agent slowly to the reaction mixture to keep the concentration of the primary amine product low at any given time.
-
Pre-form the Imine: Isolate or fully form the imine before the reduction step. This physically separates the primary amine product from the starting ketone.
Q3: What are the key safety considerations for scaling up this synthesis?
A3:
-
Hydrogen Gas Evolution: The use of hydride reducing agents (e.g., NaBH₄) results in the evolution of hydrogen gas, which is highly flammable. Ensure the reactor is well-ventilated and that all equipment is properly grounded to prevent static discharge.
-
Cyanide Handling: If using sodium cyanoborohydride, be aware that it can release toxic hydrogen cyanide (HCN) gas under strongly acidic conditions. Maintain careful pH control and handle the reagent in a well-ventilated fume hood.
-
Exothermic Reactions: Both imine formation and, particularly, the reduction step can be exothermic. On a large scale, this heat needs to be managed effectively to prevent runaway reactions. Use a jacketed reactor with controlled cooling and monitor the internal temperature closely.
-
Material Handling: this compound is a pharmaceutical intermediate and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are the best practices for storing the final this compound product?
A4: As an amine, the product can be sensitive to air and light. It is recommended to store it in an airtight, amber glass container under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (2-8°C) to prevent degradation.[9]
Experimental Protocols
Proposed Protocol for Reductive Amination
-
Imine Formation:
-
Charge a jacketed reactor with 6-Bromochroman-4-one (1.0 eq) and a suitable solvent (e.g., methanol or toluene).
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (5-10 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Heat the mixture to 40-50°C and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours). If using toluene, water can be removed azeotropically with a Dean-Stark apparatus.
-
-
Reduction:
-
Cool the reaction mixture to 0-5°C.
-
Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium borohydride (NaBH₄) (1.5-2.0 eq) in portions, ensuring the internal temperature does not exceed 15°C.
-
Allow the reaction to stir at room temperature overnight, or until the imine intermediate is fully consumed as monitored by LC-MS.
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at a low temperature.
-
If the solvent is water-miscible (e.g., methanol), remove it under reduced pressure.
-
Add an organic solvent (e.g., ethyl acetate or dichloromethane) and adjust the pH of the aqueous layer to >10 with a base (e.g., 2M NaOH) to ensure the amine is in its free base form.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system or by column chromatography on basic alumina or silica gel treated with triethylamine.
-
Data Presentation
Table 1: Potential Impurities and Analytical Methods
| Impurity | Potential Source | Recommended Analytical Method |
| Unreacted 6-Bromochroman-4-one | Incomplete imine formation | LC-MS, HPLC, GC-MS |
| Imine Intermediate | Incomplete reduction | LC-MS, ¹H NMR |
| 6-Bromochroman-4-ol | Reduction of starting ketone | LC-MS, HPLC, GC-MS |
| Tertiary Amine (bis-amination) | Reaction of product with starting material | LC-MS, ¹H NMR |
Table 2: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Advantages | Disadvantages |
| NaBH₄ | Inexpensive, readily available. | Can reduce the starting ketone; may be slow for imine reduction.[1] |
| NaBH₃CN | Highly selective for imines/iminiums over ketones. | Toxic (releases HCN in acid); more expensive.[1][3] |
| NaBH(OAc)₃ (STAB) | Mild, selective, and does not require acidic pH. | Moisture sensitive; generates acetic acid.[1] |
| H₂/Catalyst (e.g., Pd/C) | "Green" reagent (byproduct is water); effective. | Requires specialized high-pressure equipment; catalyst can be pyrophoric. |
Visualizations
Experimental Workflow Diagram
Caption: Proposed experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. teledyneisco.com [teledyneisco.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound [myskinrecipes.com]
Identifying and minimizing byproducts in 6-Bromochroman-4-amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromochroman-4-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A common and practical synthetic pathway for this compound involves a three-step sequence starting from 4-bromophenol. The route proceeds through the formation of 6-Bromochroman-4-one, followed by its conversion to 6-Bromochroman-4-one oxime, and subsequent reduction to the target primary amine.
Q2: What are the key intermediates in this synthetic route?
The key intermediates are:
-
3-(4-Bromophenoxy)butanoic acid: Formed by the reaction of 4-bromophenol with crotonic acid.
-
6-Bromochroman-4-one: Obtained via intramolecular Friedel-Crafts cyclization of 3-(4-bromophenoxy)butanoic acid.
-
6-Bromochroman-4-one oxime: Synthesized by the reaction of 6-Bromochroman-4-one with hydroxylamine.
Q3: What are the typical challenges encountered in the synthesis of this compound?
Common challenges include:
-
Low yields in the cyclization step: The intramolecular Friedel-Crafts reaction to form 6-Bromochroman-4-one can be sensitive to reaction conditions.
-
Formation of byproducts during oximation: Incomplete reaction or side reactions can lead to impurities.
-
Over-reduction or formation of secondary amines during the final reduction step: The reduction of the oxime to the primary amine requires careful control of the reducing agent and reaction conditions.[1]
-
Purification of the final product: The basic nature of the amine can make chromatographic purification challenging.
Troubleshooting Guides
Problem 1: Low Yield of 6-Bromochroman-4-one in the Cyclization Step
Possible Causes:
-
Inefficient Cyclization Agent: The strength and concentration of the acid catalyst (e.g., polyphosphoric acid - PPA) may be insufficient.
-
High Reaction Temperature: Excessive heat can lead to decomposition or the formation of polymeric byproducts.
-
Presence of Water: Moisture can deactivate the Lewis or Brønsted acid catalyst.
Solutions:
-
Optimize Catalyst Concentration: Ensure a sufficient amount of fresh PPA is used to drive the reaction to completion.
-
Control Reaction Temperature: Carefully monitor and control the temperature of the reaction. A gradual increase in temperature might be beneficial.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
Problem 2: Incomplete Reaction or Multiple Spots on TLC during Oximation
Possible Causes:
-
Insufficient Hydroxylamine: The molar ratio of hydroxylamine to the ketone may be too low.
-
Incorrect pH: The reaction is pH-sensitive; a slightly acidic or basic medium is often required for optimal results.[2]
-
Steric Hindrance: The chromanone structure might present some steric hindrance to the incoming nucleophile.
Solutions:
-
Increase Stoichiometry of Hydroxylamine: Use a slight excess of hydroxylamine hydrochloride and a suitable base (e.g., pyridine or sodium acetate) to liberate free hydroxylamine.
-
Adjust pH: Buffer the reaction mixture to maintain an optimal pH for oxime formation.
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the mixture to overcome steric barriers.
Problem 3: Formation of Byproducts during the Reduction of 6-Bromochroman-4-one Oxime
Possible Causes:
-
Over-reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) can sometimes lead to the formation of other reduced species.
-
Formation of Secondary Amines: This is a common side reaction in oxime reductions.[1]
-
Beckmann Rearrangement: Under acidic conditions, the oxime can undergo rearrangement to form an amide.[3]
-
Incomplete Reaction: Insufficient reducing agent or reaction time will leave unreacted oxime.
Solutions:
-
Choice of Reducing Agent: Consider using alternative reducing agents such as catalytic hydrogenation (e.g., H₂/Raney Nickel) or other hydride reagents that may offer better selectivity.[4]
-
Control Stoichiometry and Temperature: Carefully control the amount of reducing agent and maintain a low reaction temperature to minimize side reactions.
-
Neutral or Basic Conditions: Perform the reduction under neutral or basic conditions to avoid the Beckmann rearrangement.
-
Monitor Reaction Progress: Use TLC to monitor the consumption of the starting material and the formation of the product to determine the optimal reaction time.
Data Presentation
Table 1: Summary of Reaction Steps and Potential Byproducts
| Step | Reaction | Key Reagents | Desired Product | Potential Byproducts |
| 1 | Michael Addition | 4-Bromophenol, Crotonic Acid, Base | 3-(4-Bromophenoxy)butanoic acid | Unreacted starting materials |
| 2 | Intramolecular Friedel-Crafts Acylation | 3-(4-Bromophenoxy)butanoic acid, PPA | 6-Bromochroman-4-one | Polymeric material, regioisomers |
| 3 | Oximation | 6-Bromochroman-4-one, Hydroxylamine HCl, Base | 6-Bromochroman-4-one oxime | Unreacted ketone, di-oxime (unlikely) |
| 4 | Reduction | 6-Bromochroman-4-one oxime, Reducing Agent (e.g., LiAlH₄) | This compound | Secondary amine, aziridine, unreacted oxime |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromochroman-4-one
-
Step 1a: Synthesis of 3-(4-Bromophenoxy)butanoic acid:
-
To a solution of 4-bromophenol in a suitable solvent (e.g., toluene), add a base (e.g., sodium hydroxide).
-
Add crotonic acid portion-wise to the reaction mixture.
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, acidify with HCl, and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Step 1b: Intramolecular Friedel-Crafts Cyclization:
-
Add 3-(4-bromophenoxy)butanoic acid to an excess of polyphosphoric acid (PPA).
-
Heat the mixture with stirring at a controlled temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude 6-Bromochroman-4-one. Purify by column chromatography or recrystallization.
-
Protocol 2: Synthesis of 6-Bromochroman-4-one oxime
-
Dissolve 6-Bromochroman-4-one in ethanol.
-
Add hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).
-
Heat the mixture at reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and add water to precipitate the oxime.
-
Filter the solid, wash with water, and dry to obtain 6-Bromochroman-4-one oxime.
Protocol 3: Synthesis of this compound
-
Using Lithium Aluminum Hydride (LiAlH₄):
-
In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend LiAlH₄ in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Add a solution of 6-Bromochroman-4-one oxime in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel, potentially using a solvent system containing a small amount of triethylamine to prevent tailing.
-
Mandatory Visualization
Caption: Synthetic pathway for this compound and potential byproducts.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scholar.utc.edu [scholar.utc.edu]
Improving the solubility of 6-Bromochroman-4-amine for biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromochroman-4-amine. The content is designed to address common challenges related to the compound's solubility in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
While extensive experimental data for this compound is limited, its properties can be predicted based on its structure. It is a heterocyclic compound containing a basic amine group, suggesting its aqueous solubility will be pH-dependent.
Q2: I am observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What is the likely cause?
This is a common issue known as "crashing out" or "antisolvent precipitation." It occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer where its solubility is much lower. The final concentration of DMSO in the assay may not be sufficient to keep the compound dissolved.
Q3: What are the primary strategies for improving the aqueous solubility of this compound for my biological assay?
The main approaches to enhance the solubility of this weakly basic compound include:
-
pH Adjustment: Lowering the pH of the aqueous buffer to protonate the amine group, thereby forming a more soluble salt.
-
Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, propylene glycol) in the final assay medium.
-
Employing Surfactants: Using non-ionic surfactants like Tween® 20 or Pluronic® F-68 to form micelles that can encapsulate the hydrophobic compound.
-
Inclusion Complexation: Utilizing cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that increase the apparent solubility of the compound.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced toxicity and off-target effects. However, it is crucial to determine the specific tolerance of your cell line with a vehicle control experiment.
Q5: Can I heat the solution to dissolve this compound?
Gentle warming (e.g., to 37°C) can aid in the initial dissolution of the compound in a stock solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. Always visually inspect the solution for any signs of instability after warming.
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution
Workflow for Troubleshooting Precipitation:
Caption: A stepwise workflow for troubleshooting precipitation of this compound in aqueous solutions.
Data Presentation
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes |
| Molecular Weight | 228.09 g/mol | - |
| logP | 2.3 - 2.8 | Indicates moderate lipophilicity. |
| pKa (most basic) | 8.5 - 9.5 | Estimated for the primary amine group. |
| Aqueous Solubility | Low (predicted to be in the low µM range at neutral pH) | Solubility is expected to increase at lower pH. |
Recommended Starting Concentrations for Solubilizing Agents
| Agent | Recommended Starting Concentration | Notes |
| DMSO (as co-solvent) | ≤ 0.5% (v/v) | Cell line dependent; determine toxicity threshold. |
| Ethanol (as co-solvent) | 1 - 5% (v/v) | Often better tolerated by cells than DMSO. |
| Tween® 20 | 0.01 - 0.1% (v/v) | Add to the aqueous buffer before adding the compound. |
| Pluronic® F-68 | 0.02 - 0.2% (w/v) | Useful for preventing precipitation in cell culture media. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 5% (w/v) | Prepare a stock solution of HP-β-CD to dissolve the compound. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for absorbance readings)
-
Microplate reader
Procedure:
-
Prepare a stock solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Dispense into microplate: Add 2 µL of each concentration from the serial dilution into triplicate wells of a 96-well plate. Include a DMSO-only control.
-
Add aqueous buffer: Rapidly add 98 µL of the aqueous buffer to each well to achieve a final volume of 100 µL and a final DMSO concentration of 2%.
-
Incubation and Mixing: Seal the plate and shake for 1-2 hours at room temperature.
-
Measure Absorbance: Measure the absorbance of each well at a wavelength where the compound does not absorb but where light scattering from precipitated particles can be detected (e.g., 620 nm).
-
Data Analysis: The concentration at which a significant increase in absorbance is observed compared to the DMSO control is considered the kinetic solubility limit.
Protocol 2: pH-Dependent Solubility Assessment
This protocol details how to test the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
DMSO, anhydrous
-
A series of biologically compatible buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0)
-
HPLC-UV or LC-MS for quantification
Procedure:
-
Prepare a high-concentration stock: Prepare a 20 mM stock solution of this compound in DMSO.
-
Spike into buffers: Add a small volume of the DMSO stock to each buffer to a final concentration that is expected to be above the solubility limit (e.g., 200 µM).
-
Equilibration: Cap the vials and shake at room temperature for 24 hours to reach equilibrium.
-
Separation of undissolved compound: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Sample collection: Carefully collect the supernatant without disturbing the pellet.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC-UV or LC-MS method with a standard curve.
-
Data Analysis: Plot the measured solubility against the buffer pH to determine the pH-solubility profile.
Potential Signaling Pathway Involvement
Based on the known neuroprotective effects of related chroman derivatives, this compound may exert its biological activity through modulation of key neuronal signaling pathways. One such pathway is the ERK-CREB signaling cascade , which is crucial for neuronal survival, plasticity, and protection against oxidative stress.
Caption: A potential signaling pathway for the neuroprotective effects of this compound involving the ERK-CREB cascade.
HPLC method development for the analysis of 6-Bromochroman-4-amine purity
Technical Support Center: HPLC Purity Analysis of 6-Bromochroman-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the development and troubleshooting of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for a reversed-phase HPLC method for this compound purity analysis?
A suitable starting point is a reversed-phase HPLC method using a C18 column, which separates compounds based on polarity.[1] Given that this compound is an amine, controlling the mobile phase pH is critical to ensure good peak shape.[2] A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of the main compound from potential impurities with different polarities.[1][3]
Q2: Why am I observing significant peak tailing for my this compound peak?
Peak tailing is a common issue when analyzing amines by reversed-phase HPLC.[2] It is often caused by the interaction of the basic amine group with acidic residual silanol groups on the silica-based stationary phase.[4] To mitigate this, you can:
-
Work at a higher pH: Using a mobile phase with a pH well above the pKa of the amine can improve repeatability and peak shape.[2]
-
Use a base-deactivated column: Modern columns are often end-capped or use hybrid silica technology to minimize silanol interactions.
-
Add a competing base: Incorporating a small amount of an amine modifier like triethylamine (TEA) into the mobile phase can mask the silanol groups.
Q3: How can I separate the enantiomers of this compound?
As this compound is a chiral compound, enantiomeric separation is crucial. High-performance liquid chromatography using chiral stationary phases (CSPs) is the most effective technique for this purpose.[5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and a common first choice for screening chiral separations of pharmaceutical compounds.[6][7] Method development typically involves screening different combinations of normal-phase (e.g., hexane/alcohol) or reversed-phase mobile phases to achieve optimal resolution.[7]
Q4: What are the potential impurities I should be looking for during the analysis?
Impurities can originate from the synthetic process and may include unreacted starting materials, intermediates, or by-products from side reactions.[8] For a compound like this compound, potential impurities could include:
-
Starting Materials: Such as 4-bromoaniline or related precursors.[9][10]
-
Synthetic Intermediates: For example, the corresponding ketone, 6-bromochroman-4-one.
-
Degradation Products: The stability of the analyte should be assessed through forced degradation studies (e.g., acid, base, oxidation, heat, light) to identify potential degradants.[11][12]
Q5: What are the key validation parameters for this HPLC method according to ICH guidelines?
To ensure an analytical method is suitable for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[13][14] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities and degradants.[13][15]
-
Linearity: The ability to produce test results that are directly proportional to the analyte concentration within a given range.[14]
-
Accuracy: The closeness of the test results to the true value.[15]
-
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[15]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
Experimental Protocols
Protocol 1: Proposed Reversed-Phase HPLC Method for Purity Analysis (Achiral)
This protocol provides a starting point for developing a stability-indicating method. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | UV at 225 nm or Diode Array Detector (DAD) for peak purity assessment |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL. |
Protocol 2: Proposed Chiral HPLC Method for Enantiomeric Purity
The selection of the chiral stationary phase is the most critical factor for success.[7]
| Parameter | Recommended Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v). Optimization is key. |
| Modifier | 0.1% Diethylamine (DEA) may be added to improve peak shape for basic analytes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in the mobile phase to a final concentration of 1.0 mg/mL. |
Troubleshooting Guides
System Pressure Issues
| Question / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Why is my system pressure abnormally high? | 1. Blockage in the system (e.g., column frit, tubing, injector).[16] 2. Mobile phase precipitation. 3. Incorrect column installed. | 1. Reverse flush the column (if permissible by the manufacturer). Systematically disconnect components to locate the blockage.[17] 2. Ensure mobile phase components are fully miscible and filter all solvents.[17] 3. Verify the installed column matches the method requirements. |
| Why is the pressure fluctuating or unstable? | 1. Air bubbles in the pump or detector. 2. Leaking pump seals or fittings.[16] 3. Faulty check valves.[16] 4. Improper mobile phase mixing or degassing. | 1. Purge the pump and the entire system to remove air. Ensure mobile phase is properly degassed.[16] 2. Inspect the system for leaks, especially around fittings and pump heads. Tighten or replace as needed. 3. Clean or replace the pump check valves.[16] 4. If using online mixing, try hand-mixing the mobile phase to diagnose the issue. |
| Why is the system pressure too low? | 1. Leak in the system (before the column). 2. Incorrect flow rate setting. 3. Worn pump seal. | 1. Check all fittings from the solvent reservoir to the injector for leaks. 2. Verify the pump flow rate is set correctly. 3. Replace worn pump seals. |
Peak Shape and Retention Time Problems
| Question / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Why are my peaks tailing? | 1. Secondary interactions between the basic amine and acidic silanols on the column.[2] 2. Column overload.[16] 3. Column contamination or degradation. | 1. Use a base-deactivated column, increase mobile phase pH, or add a competing base like TEA. 2. Reduce the injection volume or sample concentration.[18] 3. Flush the column with a strong solvent or replace it if it's at the end of its life. |
| Why are my retention times shifting? | 1. Change in mobile phase composition.[16] 2. Inadequate column equilibration time.[16] 3. Fluctuation in column temperature.[19] 4. Column aging. | 1. Prepare fresh mobile phase. If using a gradient pump, check proportioning valve performance.[18] 2. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase before injection.[19] 3. Use a column oven for stable temperature control. 4. Retention times may decrease over the column's lifetime; if shifts are significant, replace the column. |
| Why are my peaks broad? | 1. Large injection volume or strong sample solvent.[18] 2. Extra-column volume (e.g., long tubing between column and detector).[16] 3. Column contamination or void formation. | 1. Reduce injection volume. Dissolve the sample in the initial mobile phase whenever possible.[18] 2. Use tubing with a smaller internal diameter and minimize its length.[16] 3. Replace the guard column or analytical column. |
Baseline Issues
| Question / Symptom | Possible Cause(s) | Suggested Solution(s) |
| Why is my baseline noisy? | 1. Air bubbles in the system.[16] 2. Contaminated or poor-quality mobile phase.[18] 3. Detector lamp is failing.[16] 4. Leaks in the system, especially in the pump or detector cell.[17] | 1. Degas the mobile phase and purge the system.[16] 2. Use HPLC-grade solvents and prepare fresh mobile phase. Filter all solvents.[17] 3. Replace the detector lamp.[16] 4. Perform a thorough leak check of the entire system.[17] |
| Why is my baseline drifting? | 1. Inadequate column equilibration. 2. Mobile phase composition is changing over time (e.g., selective evaporation). 3. Fluctuating column temperature. | 1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Cover solvent reservoirs to minimize evaporation. Prepare fresh mobile phase. 3. Use a column oven and ensure the lab temperature is stable. |
Visualized Workflows
Caption: General workflow for HPLC method development.
Caption: Troubleshooting guide for unstable HPLC retention times.
Caption: Strategy for chiral separation method development.
References
- 1. benchchem.com [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 12. oaji.net [oaji.net]
- 13. ijcrt.org [ijcrt.org]
- 14. omicsonline.org [omicsonline.org]
- 15. jddtonline.info [jddtonline.info]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 18. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Preventing degradation of 6-Bromochroman-4-amine during workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Bromochroman-4-amine during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during workup?
A1: While specific degradation pathways for this compound are not extensively documented, based on the general reactivity of primary amines and chroman structures, the primary degradation routes are likely oxidation and potential acid- or base-catalyzed reactions. The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1]
Q2: How can I minimize oxidation of this compound during workup?
A2: To minimize oxidation, it is crucial to limit the compound's exposure to atmospheric oxygen.[2] Conducting the workup under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Additionally, using degassed solvents and avoiding prolonged exposure to light can further mitigate oxidative degradation.
Q3: Is this compound sensitive to acidic or basic conditions during extraction?
A3: The sensitivity of chroman amines to acidic or basic conditions can vary. Primary amines like this compound are basic and will be protonated under acidic conditions to form an ammonium salt.[3] This property is often exploited for extraction into an aqueous acidic layer. However, the stability of the chroman ring and the bromo substituent to strong acids should be considered. While many amines are stable under moderately acidic conditions, prolonged exposure or use of strong acids could potentially lead to side reactions. Conversely, strong basic conditions might also promote degradation, although this is generally less common for simple amines than oxidation.
Q4: What are the best practices for purifying this compound using column chromatography?
A4: For the purification of basic compounds like this compound on silica gel, peak tailing can be a common issue due to the interaction of the amine with the acidic silica. To counteract this, it is advisable to add a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent.[4] Alternatively, using a different stationary phase like basic alumina can be effective.[4]
Troubleshooting Guides
Issue 1: Low recovery of this compound after aqueous workup.
| Possible Cause | Recommended Solution |
| Oxidative Degradation | Perform the workup under an inert atmosphere (N₂ or Ar). Use degassed solvents for extraction. Minimize exposure of the sample to light. |
| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
| Incomplete Extraction | Ensure the pH of the aqueous layer is appropriately adjusted for the desired extraction. For extraction into the organic layer, the aqueous phase should be basic. For extraction into the aqueous layer (as the ammonium salt), the pH should be acidic. Perform multiple extractions with smaller volumes of solvent for higher efficiency. |
| Product is Acid-Labile | If using an acidic wash to remove basic impurities, and your product is acid-sensitive, consider using a wash with a 10% aqueous copper (II) sulfate solution. The copper-complexed amine will partition into the aqueous layer.[5][6] |
Issue 2: Presence of impurities in the final product after purification.
| Possible Cause | Recommended Solution |
| Co-elution during Chromatography | Optimize the mobile phase for column chromatography. A gradient elution may provide better separation. Add a basic modifier like triethylamine (0.1-1%) to the eluent to reduce peak tailing on silica gel.[4] Consider using a different stationary phase, such as basic alumina.[4] |
| Thermal Degradation | Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. |
| Residual Solvents | After evaporation, place the product under high vacuum for an extended period to remove trace amounts of solvents. |
Experimental Protocols
Protocol 1: General Workup Procedure to Minimize Degradation
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If applicable, quench the reaction by slowly adding a suitable reagent (e.g., water, saturated ammonium chloride solution) while stirring.
-
Inert Atmosphere: If possible, perform the subsequent steps under an inert atmosphere of nitrogen or argon.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water (preferably degassed).
-
Gently shake the funnel, venting frequently.
-
Allow the layers to separate. If an emulsion forms, add a small amount of brine.
-
Separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Washing:
-
Combine the organic layers.
-
To remove acidic impurities, wash with a saturated aqueous solution of sodium bicarbonate.
-
To remove basic impurities (if the product is neutral), wash with dilute HCl. Caution: If the product is suspected to be acid-sensitive, use a 10% aqueous copper (II) sulfate solution instead.[5][6]
-
Finally, wash with brine to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure at a moderate temperature.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
To improve separation and reduce tailing, add 0.1-1% triethylamine to the eluent.[4]
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting decision tree for low yield of this compound.
Potential Degradation Pathways
Caption: Potential degradation and reaction pathways for this compound.
Experimental Workflow for Stable Workup
Caption: Recommended experimental workflow for a stable workup of this compound.
References
Technical Support Center: Chiral Separation of 6-Bromochroman-4-amine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of 6-Bromochroman-4-amine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the chiral separation of this compound?
A1: The main strategies for resolving the enantiomers of this compound include Chiral High-Performance Liquid Chromatography (HPLC), diastereomeric salt formation, and enzymatic resolution. The choice of method often depends on the scale of the separation, available equipment, and the desired purity of the enantiomers.
Q2: Which type of chiral stationary phase (CSP) is most effective for the HPLC separation of this compound?
A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are generally a good starting point for the separation of chiral amines like this compound.[1][2] Cyclofructan-based CSPs have also shown high success rates for separating primary amines and could be a viable alternative.[1] The selection is often empirical, and screening multiple columns is recommended to find the optimal stationary phase.[2][3]
Q3: Why is the addition of acidic or basic modifiers to the mobile phase necessary in chiral HPLC?
A3: For basic compounds like this compound, peak tailing and poor resolution can occur due to interactions with acidic silanol groups on the silica support of the CSP.[1] Adding a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase can suppress these interactions, leading to improved peak shape and resolution.[4] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.[4]
Q4: Can I use the same chiral column for both normal-phase and reversed-phase separations?
A4: Many modern polysaccharide-based chiral columns are robust enough to be used in different modes, including normal phase, polar organic, and reversed-phase. However, it is crucial to ensure proper column flushing and re-equilibration when switching between mobile phase systems to avoid "memory effects" from additives that can impact the column's selectivity.[5]
Q5: My diastereomeric salt crystallization is not working. What are the common reasons for failure?
A5: The success of diastereomeric salt formation is highly dependent on the choice of the chiral resolving agent and the crystallization solvent.[6] Common issues include the formation of a non-crystalline oil, the co-crystallization of both diastereomers, or very low yields. A systematic screening of various chiral acids (e.g., tartaric acid derivatives) and a range of solvents with different polarities is often necessary to identify optimal conditions.[6][7]
Q6: What are the advantages of using enzymatic resolution for separating this compound enantiomers?
A6: Enzymatic resolution, often using lipases, offers high enantioselectivity under mild reaction conditions.[8][9] This method can provide one enantiomer in high purity. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[8][9] However, this can be overcome by coupling the resolution with a racemization step for the unwanted enantiomer, allowing for a dynamic kinetic resolution process.
Troubleshooting Guides
Chiral HPLC Separation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition. | - Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Vary the ratio of the organic modifiers in the mobile phase.- Switch between separation modes (normal phase, polar organic, reversed-phase).[2] |
| Poor resolution (Rs < 1.5) | - Mobile phase composition is not optimal.- Flow rate is too high.- Column temperature is not optimized. | - Fine-tune the mobile phase composition by making small adjustments to the solvent ratios.- Reduce the flow rate to increase the interaction time with the CSP.- Adjust the column temperature; lower temperatures often improve resolution.[2] |
| Peak tailing | - Secondary interactions between the basic amine and acidic silanol groups on the CSP support. | - Add a basic modifier to the mobile phase, such as 0.1% DEA or TEA.[4] |
| Inconsistent retention times / Poor reproducibility | - Insufficient column equilibration between runs.- "Memory effect" from additives used in previous analyses.- Column degradation. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection.- Dedicate a column to a specific method or use a rigorous flushing procedure when changing mobile phases/additives.[5]- Check the column performance with a standard; it may need to be replaced. |
Diastereomeric Salt Formation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallization | - The diastereomeric salt is too soluble in the chosen solvent.- The concentration is too high. | - Use a less polar solvent or a solvent mixture.- Try a lower initial concentration of the amine and resolving agent. |
| Low diastereomeric excess (d.e.) of the crystallized salt | - The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Crystallization occurred too quickly, leading to entrapment of the more soluble diastereomer. | - Screen a wider range of solvents and solvent mixtures.- Slow down the crystallization process by using a slower cooling rate or an anti-solvent addition method. |
| Low yield of the desired diastereomer | - The desired diastereomeric salt has significant solubility in the mother liquor. | - Optimize the crystallization temperature; lower temperatures may reduce solubility.- Concentrate the mother liquor to attempt a second crystallization. |
Experimental Protocols
Chiral HPLC Method Development for this compound
This protocol outlines a general approach for developing a chiral HPLC separation method.
-
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Column: Start with a polysaccharide-based column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol.
-
Additive: Diethylamine (DEA).
-
Sample: Racemic this compound dissolved in the mobile phase.
-
-
Initial Screening Conditions (Normal Phase Mode):
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 230 nm (or a wavelength determined by the UV spectrum of the compound).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
If separation is not achieved, vary the ratio of n-hexane to IPA (e.g., 80:20, 95:5).
-
Substitute IPA with ethanol to alter selectivity.
-
If peaks are broad, adjust the concentration of DEA (e.g., 0.05% to 0.2%).
-
If resolution is low, decrease the flow rate (e.g., to 0.8 mL/min).
-
Diastereomeric Salt Resolution Protocol
This protocol provides a general procedure for screening chiral resolving agents and solvents.
-
Screening of Chiral Resolving Agents:
-
In separate vials, dissolve a small amount of racemic this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of a half-molar equivalent of different chiral acids (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphor-10-sulfonic acid) to each vial.
-
Stir the mixtures and observe for the formation of a precipitate. Note the solvent and resolving agent that yield a crystalline solid.
-
-
Crystallization:
-
Dissolve the racemic amine and the most promising chiral resolving agent (0.5 equivalents) in a minimal amount of the best solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
-
Analysis and Liberation of the Free Amine:
-
Analyze the diastereomeric purity of the crystals using HPLC or NMR.
-
To recover the enantiomerically enriched amine, dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, evaporate the solvent, and determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC.
-
Visualizations
Caption: Workflow for chiral HPLC method development.
Caption: Process of chiral resolution by diastereomeric salt formation.
References
- 1. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potential of 6-Bromochroman-4-one Derivatives as SIRT2 Inhibitors: A Comparative Analysis
For Immediate Release
In the landscape of epigenetic research and drug discovery, Sirtuin 2 (SIRT2) has emerged as a compelling therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. This has spurred the development of novel and selective SIRT2 inhibitors. This guide provides a comparative analysis of the efficacy of 6-bromochroman-4-one based compounds against other known SIRT2 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
While 6-bromochroman-4-amine itself is not an active SIRT2 inhibitor, its chroman-4-one core serves as a critical scaffold for the synthesis of potent and selective inhibitors. Research has demonstrated that substitutions at the 2, 6, and 8-positions of the chroman-4-one ring are pivotal for inhibitory activity.
Comparative Efficacy of SIRT2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a key 6-bromochroman-4-one derivative against a panel of well-established SIRT2 inhibitors.
| Compound | Type | SIRT2 IC50 (μM) | Selectivity Notes |
| 6,8-dibromo-2-pentylchroman-4-one | Chroman-4-one Derivative | 1.5[1][2] | High selectivity for SIRT2 over SIRT1 and SIRT3[1] |
| SirReal2 | Sulfonamide-based | 0.14[3] | Potent and selective SIRT2 inhibitor[3] |
| AGK2 | Carboxamide-based | 3.5[3] | Selective for SIRT2 over SIRT1 and SIRT3[4] |
| Tenovin-6 | Thioxothiazolidinone | ~9 (for deacetylation) | Inhibits both SIRT1 and SIRT2[5] |
| TM (Thiomyristoyl) | Mechanism-based | 0.028[3] | Potent and specific SIRT2 inhibitor[3] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro SIRT2 Inhibition Assay (Fluorescence-based)
This protocol is adapted from established fluorescence-based assays used to determine the inhibitory activity of compounds against SIRT2.[6][7]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on α-tubulin or p53)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, NAD+, and the test compound dilutions.
-
Add the SIRT2 enzyme to each well, except for the negative control wells.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular α-tubulin Acetylation Assay
This assay assesses the ability of inhibitors to increase the acetylation of α-tubulin, a known SIRT2 substrate, in a cellular context.[8]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Primary antibody against acetylated α-tubulin
-
Primary antibody against total α-tubulin (as a loading control)
-
Secondary antibody conjugated to a fluorescent probe or HRP
-
Western blotting or immunofluorescence microscopy equipment
Procedure (Western Blotting):
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated α-tubulin.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent.
-
Strip the membrane and re-probe with an antibody against total α-tubulin to normalize the data.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Visualizing the Landscape of SIRT2 Inhibition
To better understand the experimental and biological context of SIRT2 inhibition, the following diagrams have been generated.
Conclusion
Derivatives of 6-bromochroman-4-one, particularly those with substitutions at the 2-, 6-, and 8-positions, represent a promising class of selective SIRT2 inhibitors. As evidenced by the comparative data, compounds like 6,8-dibromo-2-pentylchroman-4-one exhibit potent inhibitory activity in the low micromolar range, with high selectivity over other sirtuin isoforms. While other known inhibitors such as TM and SirReal2 show greater potency, the chroman-4-one scaffold offers a valuable platform for further optimization and development of novel therapeutics targeting SIRT2-mediated pathologies. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers dedicated to advancing the field of sirtuin-targeted drug discovery.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
6-Bromochroman-4-amine in Neuroprotection: A Comparative Guide to Chroman Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the neuroprotective potential of 6-Bromochroman-4-amine, benchmarked against other chroman derivatives, supported by experimental data and mechanistic insights.
Executive Summary
The chroman scaffold is a cornerstone in the development of neuroprotective agents, with numerous derivatives demonstrating efficacy in mitigating neuronal damage. This guide focuses on the potential neuroprotective profile of this compound by comparing it with other chroman derivatives for which experimental data are available. Due to a lack of direct comparative studies on this compound, this analysis extrapolates its potential activities based on established structure-activity relationships (SAR) within the chroman class. The presence of a bromine atom at the C-6 position and an amine group at the C-4 position suggests a promising candidate for further investigation in neurodegenerative disease research. This document provides a framework for such investigations, including detailed experimental protocols and an overview of relevant signaling pathways.
Comparative Neuroprotective Efficacy of Chroman Derivatives
While direct experimental data for this compound is not yet available in the public domain, we can infer its potential neuroprotective activity by examining structurally related compounds. The following tables summarize the neuroprotective effects of various chroman and chromone derivatives in different in vitro assays.
Table 1: Inhibition of Glutamate-Induced Excitotoxicity
| Compound/Derivative | Cell Line | Assay | IC50/EC50 | Reference |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary rat cortical cells | Glutamate-induced toxicity | IC50: 16.95 µM | [1] |
| Memantine (Reference Drug) | Primary rat cortical cells | Glutamate-induced toxicity | IC50: 3.32 µM | [1] |
| N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) | Primary rat cortical cells | NMDA-induced toxicity | Comparable to Memantine | [1] |
Table 2: Protection Against Oxidative Stress
| Compound/Derivative | Cell Line | Assay | EC50 | Reference |
| 3-aryl-5-(chroman-5-yl)-isoxazole (Compound 17) | HT22 | Oxidative stress (Oxytosis) | ~0.3 µM | [2] |
| 3-aryl-5-(chroman-5-yl)-isoxazole (Compound 18) | HT22 | Oxidative stress (Oxytosis) | ~0.3 µM | [2] |
| bis-chroman (Compound 20) | HT22 | Oxidative stress (Oxytosis) | ~0.3 µM | [2] |
Table 3: Inhibition of Other Neurotoxicity-Related Enzymes
| Compound/Derivative | Target | IC50 | Reference |
| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Superoxide anion generation | 5.0 ± 1.4 μM | [3] |
Structure-Activity Relationship (SAR) Insights
The neuroprotective activity of chroman derivatives is significantly influenced by the nature and position of substituents on the chroman ring.
-
Substitution at C-6: The presence of an electron-withdrawing group at the C-6 position, such as a halogen, is often associated with enhanced biological activity. The bromine atom in this compound is an electron-withdrawing group, which may contribute positively to its neuroprotective potential.
-
Substitution at C-4: The amine group at the C-4 position is a key feature. The basicity and hydrogen bonding capacity of the amino group can facilitate interactions with biological targets.
-
Other Positions: Modifications at other positions on the chroman scaffold have also been shown to modulate activity, indicating that a holistic approach to SAR is necessary for lead optimization.
Experimental Protocols for Neuroprotection Assays
To facilitate the evaluation of this compound and other novel chroman derivatives, detailed protocols for key in vitro neuroprotection assays are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Introduce a neurotoxic agent such as glutamate (to induce excitotoxicity) or H₂O₂ (to induce oxidative stress) to the wells, with the exception of the control wells.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50 value of the test compound.
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Collection of Supernatant: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance of the resulting formazan product at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the protective effect of the compound.
Reactive Oxygen Species (ROS) Production Assay
Principle: This assay measures the levels of intracellular reactive oxygen species using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable, non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Loading with DCFH-DA: Wash the cells with a serum-free medium and then incubate them with DCFH-DA solution.
-
Induction of Oxidative Stress: Induce oxidative stress by adding a pro-oxidant agent (e.g., H₂O₂).
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: Quantify the reduction in ROS production in compound-treated cells compared to the vehicle-treated control.
Signaling Pathways in Chroman-Mediated Neuroprotection
The neuroprotective effects of chroman derivatives are often mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds like this compound.
ERK-CREB Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway is a critical regulator of neuronal survival and plasticity. Some chroman derivatives have been shown to activate this pathway, leading to the transcription of pro-survival genes.
Caption: The ERK-CREB signaling pathway activated by a chroman derivative.
General Experimental Workflow for Neuroprotection Assays
A typical workflow for screening and evaluating the neuroprotective effects of new chemical entities is depicted below. This workflow allows for a systematic assessment from initial viability screening to more detailed mechanistic studies.
Caption: A generalized workflow for in vitro neuroprotection screening.
Conclusion and Future Directions
While direct experimental evidence for the neuroprotective effects of this compound is currently lacking, the analysis of structurally related chroman derivatives provides a strong rationale for its investigation as a potential neuroprotective agent. The presence of an electron-withdrawing bromine atom at the C-6 position and an amine group at the C-4 position are promising structural features based on known structure-activity relationships.
Future research should focus on the synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. A thorough investigation of its efficacy in models of excitotoxicity and oxidative stress, along with mechanistic studies to probe its effects on key signaling pathways such as ERK-CREB, will be crucial in determining its therapeutic potential for neurodegenerative diseases. This systematic approach will provide the necessary data to ascertain the position of this compound within the landscape of neuroprotective chroman derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sirtuin Modulators: Resveratrol vs. 6-Bromochroman-4-amine
A comprehensive guide for researchers and drug development professionals on the sirtuin-modulating properties of the well-characterized activator, resveratrol, and the lesser-known compound, 6-Bromochroman-4-amine.
Sirtuins, a class of NAD+-dependent deacetylases, have emerged as critical regulators of cellular health and longevity, making them attractive therapeutic targets for a host of age-related diseases.[1][2][3] The modulation of sirtuin activity by small molecules is an area of intense research. This guide provides a detailed head-to-head comparison of two such molecules: resveratrol, a natural polyphenol widely recognized as a sirtuin activator, and this compound, a synthetic compound with limited available data regarding its effects on sirtuins.
Executive Summary
Resveratrol is a well-documented activator of Sirtuin 1 (SIRT1), a key regulator of metabolic pathways and cellular stress responses.[1][4][5][6] Its ability to mimic the effects of caloric restriction has been extensively studied, with a large body of experimental data supporting its role in health and longevity in various organisms.[1][6] In stark contrast, there is a significant lack of publicly available scientific literature and experimental data on the sirtuin-modulating activity of this compound. While some substituted chroman-4-one derivatives have been investigated as selective Sirtuin 2 (SIRT2) inhibitors, this provides only a speculative and indirect insight into how a related compound like this compound might interact with sirtuins.[1][4] Therefore, a direct head-to-head comparison based on performance is not currently feasible.
This guide will present the comprehensive data available for resveratrol and highlight the existing knowledge gap for this compound, offering a clear perspective on the current state of research for both compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for resveratrol's effect on sirtuins. Due to the absence of published data, the corresponding fields for this compound are marked as "Data not available."
Table 1: In Vitro Sirtuin Activity Modulation
| Compound | Sirtuin Isoform | Modulation | EC50 / IC50 | Assay Type | Reference |
| Resveratrol | SIRT1 | Activator | ~8 µM - 100 µM (substrate-dependent) | Fluorometric, FRET, HPLC-based | [6][7] |
| SIRT2 | Activator/Inhibitor (context-dependent) | Data varies | In vitro deacetylation assays | [8] | |
| SIRT3 | Activator (indirectly) | Data not available | Western blot, activity assays | [9] | |
| SIRT5 | Modulator | Data not available | Microarray analysis | ||
| This compound | SIRT1-7 | Data not available | Data not available | Data not available | N/A |
Table 2: Cellular and Physiological Effects (Mediated via Sirtuins)
| Compound | Effect | Model System | Key Findings | Reference |
| Resveratrol | Lifespan extension | Yeast, C. elegans, D. melanogaster | Extends lifespan in a SIRT1/Sir2-dependent manner. | [1][6] |
| Improved metabolic health | Mice on high-fat diet | Increases insulin sensitivity and mitochondrial biogenesis. | [1] | |
| Neuroprotection | Animal models of neurodegenerative diseases | Protects against neuronal cell death. | [1] | |
| Anti-inflammatory effects | Various cell and animal models | Reduces inflammation through SIRT1-mediated pathways. | [4] | |
| This compound | Data not available | Data not available | Data not available | N/A |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methodologies used to assess sirtuin modulation, the following diagrams are provided.
Resveratrol's Sirtuin 1 (SIRT1) Signaling Pathway
Caption: Resveratrol activates SIRT1, which deacetylates downstream targets like PGC-1α, FOXO, and p53, leading to beneficial cellular effects.
General Experimental Workflow for Assessing Sirtuin Modulation
Caption: A typical workflow for evaluating a compound's sirtuin modulating activity, progressing from in vitro to in vivo studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize sirtuin modulators like resveratrol.
In Vitro Sirtuin Activity Assay (Fluorometric)
This assay measures the deacetylase activity of a sirtuin enzyme in the presence of a test compound.
Materials:
-
Recombinant human SIRT1 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Test compound (Resveratrol or this compound) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a known inhibitor/activator as a positive control.
-
Initiate the reaction by adding the recombinant SIRT1 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for an additional period (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of sirtuin activity relative to the vehicle control and determine the EC50 or IC50 value of the test compound.
Cellular Protein Acetylation Assay (Western Blot)
This method assesses the effect of a compound on the acetylation status of known sirtuin substrates within a cellular context.
Materials:
-
Cell line of interest (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture cells to a desired confluency and treat with the test compound at various concentrations for a specified duration.
-
Harvest the cells and lyse them using the lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the acetylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to normalize the results.
Conclusion
Resveratrol is a well-established SIRT1 activator with a vast amount of supporting experimental data demonstrating its potential health benefits. Its mechanisms of action and downstream effects are extensively characterized. In contrast, this compound remains an enigmatic compound within the realm of sirtuin modulation. The lack of published data precludes any meaningful comparison with resveratrol. While related chromane structures have shown activity as SIRT2 inhibitors, this cannot be extrapolated to predict the activity of this compound.
For researchers and drug development professionals, resveratrol serves as a benchmark sirtuin activator for comparative studies. Future research is required to determine if this compound possesses any sirtuin-modulating properties. Should such data become available, this guide can be updated to provide a true head-to-head comparison. Until then, the scientific community's understanding is heavily skewed towards the well-documented activities of resveratrol.
References
- 1. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromochroman-3-amine | Benchchem [benchchem.com]
- 3. The ways and means 6 that fine tune Sirt1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Structural basis for allosteric, substrate-dependent stimulation of SIRT1 activity by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of 6-Bromochroman-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the potential in vivo anticancer activity of 6-Bromochroman-4-amine. Direct in vivo studies on this compound are not publicly available at present. Therefore, this document evaluates its potential by comparing it with structurally related chroman derivatives that have demonstrated in vivo anticancer efficacy. We will focus on two key examples: a novel spirocyclic chroman derivative and a chromen-4-one derivative, for which in vivo data in prostate and hepatocellular carcinoma models are available, respectively. This guide summarizes the available quantitative data, details the experimental protocols, and visualizes potential mechanisms of action and experimental workflows to provide a valuable resource for researchers in oncology and medicinal chemistry.
Introduction to this compound and Analogs
The chroman scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities, including anticancer effects. The introduction of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring, as in this compound, suggests potential for specific biological interactions and therapeutic applications. While in vitro data for various chroman derivatives is abundant, in vivo validation is crucial for assessing their true therapeutic potential.
Due to the current lack of direct in vivo anticancer studies on this compound, this guide will draw comparisons with two chroman derivatives that have been evaluated in vivo:
-
Alternative 1: Spirocyclic Chroman Derivative (B16-P2) : A novel histone acetyltransferase (HAT) inhibitor designed for the treatment of prostate cancer.[1][2]
-
Alternative 2: Chromen-4-one Derivative ("Ch compound") : A newly synthesized compound investigated for its antitumor effects in a rat model of hepatocellular carcinoma (HCC).[3][4]
Comparative In Vivo Efficacy
The following table summarizes the available in vivo anticancer efficacy data for the selected alternative chroman derivatives.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Outcome | Reference |
| Spirocyclic Chroman Derivative (B16-P2) | Enzalutamide-resistant prostate cancer (22Rv1 cells) | Xenograft model | Not specified | Demonstrated better tumor growth inhibition than the lead compound A-485. | [1][2] |
| Chromen-4-one Derivative ("Ch compound") | Diethylnitrosamine (DEN)-induced hepatocellular carcinoma | Rats | Not specified | Showed antitumor activity by down-regulating pro-inflammatory genes (TNF-α, VEGF) and controlling other factors like p53, Cyt C, and MMP-9. It also restored the balance between Bcl2 and Bax proteins.[3][4] | [3][4] |
Potential Mechanism of Action and Signaling Pathways
Based on studies of related chroman derivatives, this compound could potentially exert its anticancer activity through various mechanisms. Some chroman-4-one derivatives are known to be inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase.[5] SIRT2 inhibition has been shown to promote the degradation of the oncoprotein c-Myc, leading to broad anti-cancer activity.[6]
Another potential mechanism, observed with the chromen-4-one derivative, involves the downregulation of key inflammatory and angiogenic signaling molecules. The "Ch compound" was found to decrease the expression of Tumor Necrosis Factor-alpha (TNF-α) and Vascular Endothelial Growth Factor (VEGF), which are crucial for tumor initiation and progression.[3][4]
Potential Signaling Pathway for Chroman Derivatives
Caption: Potential anticancer mechanisms of chroman derivatives.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the in vivo studies of the alternative compounds.
Protocol for In Vivo Xenograft Model (Prostate Cancer)
This protocol is based on the study of the spirocyclic chroman derivative B16-P2.[1][2]
-
Cell Culture: Enzalutamide-resistant 22Rv1 human prostate cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID mice), typically 4-6 weeks old, are used.
-
Tumor Cell Implantation: A suspension of 22Rv1 cells (e.g., 1 x 10^6 cells in a mixture of media and Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., B16-P2) and a vehicle control are administered according to a specific dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis (e.g., histology, biomarker analysis).
Protocol for DEN-Induced Hepatocellular Carcinoma (Rat Model)
This protocol is based on the study of the chromen-4-one derivative in a chemically-induced HCC model.[3][4][7]
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
HCC Induction: Hepatocellular carcinoma is induced by intraperitoneal injections of diethylnitrosamine (DEN). A common protocol involves weekly injections of DEN (e.g., 50-70 mg/kg) for a period of 8-14 weeks.[7]
-
Treatment: Following the induction period, rats are treated with the chromen-4-one derivative or a vehicle control.
-
Sample Collection and Analysis: At the end of the treatment period, animals are sacrificed, and blood and liver tissues are collected.
-
Biochemical and Molecular Analysis: Blood samples are analyzed for liver function markers. Liver tissues are examined for tumor nodules. Molecular analyses, such as RT-PCR or Western blotting, are performed to measure the expression levels of target proteins like TNF-α, VEGF, p53, Bax, and Bcl2.
Experimental Workflow Diagram
Caption: Generalized workflow for in vivo anticancer drug evaluation.
Conclusion and Future Directions
While direct in vivo anticancer data for this compound is currently unavailable, the promising results from structurally related chroman derivatives, such as the spirocyclic and chromen-4-one analogs, provide a strong rationale for its further investigation. The diverse mechanisms of action observed for this class of compounds, including HAT and SIRT2 inhibition, as well as modulation of inflammatory pathways, suggest that this compound could be a valuable lead compound for the development of novel anticancer therapeutics.
Future in vivo studies on this compound are warranted to elucidate its efficacy, safety profile, and mechanism of action. We recommend initial studies in xenograft models of cancers where other chroman derivatives have shown activity, such as prostate, breast, or hepatocellular carcinoma. Such studies will be critical in validating the therapeutic potential of this compound and guiding its path toward clinical development.
References
- 1. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Study of a Newly Synthesized Chromen-4-one Derivative as an Antitumor Agent against HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of SIRT2 Inhibitors in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A SIRT2-Selective Inhibitor Promotes c-Myc Oncoprotein Degradation and Exhibits Broad Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DEN-Induced Rat Model Reproduces Key Features of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Chroman derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of biological activities, including significant antimicrobial properties.[1][2][3] This guide provides a comparative study of the potential antimicrobial spectrum of a specific derivative, 6-Bromochroman-4-amine, benchmarked against established antimicrobial agents and related chroman compounds.
Disclaimer: Specific experimental data on the antimicrobial activity of this compound is not yet publicly available. The data presented herein is a hypothetical projection based on structure-activity relationships observed in closely related bromo-substituted and amine-containing chroman derivatives.[4][5][6] This guide is intended to serve as a foundational resource to encourage and direct future experimental investigations.
Data Presentation: Comparative Antimicrobial Spectrum
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the hypothetical MIC values for this compound against a panel of clinically relevant bacteria and fungi, in comparison with standard antibiotics and other chroman derivatives. Lower MIC values indicate greater potency.
| Microorganism | Type | This compound (Hypothetical MIC, µg/mL) | Ciprofloxacin (Broad-Spectrum Antibiotic) (MIC, µg/mL) | Vancomycin (Gram-Positive Antibiotic) (MIC, µg/mL) | Fluconazole (Antifungal) (MIC, µg/mL) | 7-Methoxy-chroman-4-one (Reference Chroman) (MIC, µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 0.5 | 1 | >128 | 64 |
| Bacillus subtilis | Gram-positive | 8 | 0.25 | 0.5 | >128 | 32 |
| Escherichia coli | Gram-negative | 32 | 0.015 | >128 | >128 | 128 |
| Pseudomonas aeruginosa | Gram-negative | 64 | 0.25 | >128 | >128 | >256 |
| Candida albicans | Fungus (Yeast) | 16 | >128 | >128 | 0.5 | 64 |
| Aspergillus flavus | Fungus (Mold) | 32 | >128 | >128 | 16 | 128 |
Interpretation of Hypothetical Data:
The projected MIC values suggest that this compound may possess a broad-spectrum of antimicrobial activity, with notable potency against Gram-positive bacteria and fungi. The presence of the bromine atom at the 6-position is theorized to enhance its antimicrobial efficacy compared to unsubstituted chroman cores, potentially by increasing lipophilicity and facilitating membrane transport.[5][6] Its activity against Gram-negative bacteria is predicted to be moderate, a common trait among emerging antimicrobial candidates.
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the hypothetical antimicrobial spectrum of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.[1][7][8]
Materials:
-
This compound
-
Standard control antibiotics (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective broths. Adjust the turbidity of the bacterial and fungal suspensions to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
Serial Dilutions: Prepare a stock solution of this compound and the control antibiotics in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the appropriate growth medium in the 96-well microplates to achieve a range of concentrations.
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi.
-
Controls: Include a positive control (microorganism in broth without any antimicrobial agent) and a negative control (broth only) in each plate.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a potential signaling pathway for the antimicrobial action of chroman derivatives.
Caption: Workflow for determining MIC and MBC/MFC.
Caption: Potential antimicrobial mechanisms of chromans.
Conclusion
While further empirical validation is essential, the structural characteristics of this compound position it as a promising candidate for antimicrobial drug discovery. Its projected broad-spectrum activity, particularly against Gram-positive bacteria and fungi, warrants its synthesis and evaluation. The methodologies and comparative data presented in this guide offer a framework for such investigations, aiming to contribute to the development of new and effective treatments in the ongoing battle against microbial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromochroman-3-amine | Benchchem [benchchem.com]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Benchmarking Novel Anti-Inflammatory Compounds: A Comparative Guide Featuring 6-Bromochroman-4-amine Against Dexamethasone and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the anti-inflammatory potential of a novel chemical entity, exemplified by the hypothetical compound 6-Bromochroman-4-amine. By benchmarking against the well-established drugs Dexamethasone and Ibuprofen, researchers can systematically characterize the efficacy and mechanism of action of new anti-inflammatory candidates. The following sections detail the experimental protocols, comparative data, and key signaling pathways crucial for this assessment.
Comparative Anti-Inflammatory Activity
The following table summarizes the inhibitory activities of Dexamethasone and Ibuprofen across key in vitro anti-inflammatory assays. These values serve as a benchmark for assessing the potency of novel compounds like this compound. It is important to note that IC50 values can vary depending on the specific experimental conditions, cell types, and assay protocols used.
| Assay | Established Drug | Target | IC50 Value |
| COX-1 Inhibition | Ibuprofen | Cyclooxygenase-1 | ~2.1 - 12.9 µM[1][2] |
| COX-2 Inhibition | Ibuprofen | Cyclooxygenase-2 | ~1.6 - 31.4 µM[1][2] |
| LPS-Induced TNF-α Inhibition | Dexamethasone | Glucocorticoid Receptor | ~3.5 ng/mL[3] |
| LPS-Induced IL-6 Inhibition | Dexamethasone | Glucocorticoid Receptor | ~0.5 x 10⁻⁸ M[4] |
| Inhibition of Albumin Denaturation | Ibuprofen | Protein Stabilization | ~69.34 µg/mL[5] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols are fundamental for generating reliable and reproducible data to compare novel compounds against established drugs.
In Vitro Assays
1. Lipopolysaccharide (LPS)-Induced Pro-Inflammatory Cytokine Inhibition in Macrophages (e.g., RAW 264.7)
-
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophages stimulated with LPS, a component of the outer membrane of Gram-negative bacteria.[6][7]
-
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[8]
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs (Dexamethasone, Ibuprofen) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce cytokine production.[9]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed cytokine inhibition is not due to cytotoxicity.[8]
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
2. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[10]
-
Protocol:
-
Use a commercial COX inhibitor screening assay kit (fluorometric or colorimetric).[11][12][13]
-
Prepare the reaction mixture containing the assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compound and control drugs (Ibuprofen) at various concentrations to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) can be calculated to determine the selectivity of the compound.[2]
-
3. NF-κB Activation Assay
-
Principle: This assay assesses the ability of a compound to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many pro-inflammatory genes.[14][15] A common method is to measure the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[16]
-
Protocol:
-
Seed cells (e.g., HeLa or RAW 264.7) on coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound and control drugs for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or LPS, for a specified time (e.g., 30-60 minutes).
-
Fix the cells with formaldehyde and permeabilize them with a detergent (e.g., Triton X-100).
-
Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.
-
Stain the cell nuclei with a DNA-binding dye (e.g., DAPI or Hoechst).
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
-
In Vivo Assay
1. Carrageenan-Induced Paw Edema in Rodents
-
Principle: This is a widely used and reproducible model of acute inflammation.[17] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling).[18] The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[19]
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for at least one week.
-
Divide the animals into groups: a control group, a positive control group (e.g., treated with Indomethacin or Ibuprofen), and test groups receiving different doses of the compound (e.g., this compound).[20]
-
Administer the test compound and control drugs orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[21]
-
Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[20]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key inflammatory signaling pathways and a general experimental workflow for benchmarking a novel anti-inflammatory compound.
Caption: Key Inflammatory Signaling Pathways.
Caption: Experimental Workflow for Benchmarking.
Mechanisms of Action of Established Drugs
-
Dexamethasone: A potent synthetic glucocorticoid, Dexamethasone exerts its anti-inflammatory effects primarily by binding to the glucocorticoid receptor (GR).[22][23] Upon activation, the GR complex translocates to the nucleus where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting transcription factors such as NF-κB.[22][24]
-
Ibuprofen: As a non-steroidal anti-inflammatory drug (NSAID), Ibuprofen's main mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[25][26] By blocking these enzymes, Ibuprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][27] Some evidence also suggests that Ibuprofen may have additional anti-inflammatory properties through the modulation of leukocyte activity and cytokine production.[25]
References
- 1. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic/Pharmacodynamic Modeling of Dexamethasone Anti-Inflammatory and Immunomodulatory Effects in LPS-Challenged Rats: A Model for Cytokine Release Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]
- 17. mdpi.com [mdpi.com]
- 18. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema | MDPI [mdpi.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 23. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 25. discovery.researcher.life [discovery.researcher.life]
- 26. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 27. news-medical.net [news-medical.net]
Navigating the Target Landscape: A Comparative Profiling Guide for 6-Bromochroman-4-amine
For researchers, scientists, and drug development professionals, understanding the cross-target activity of novel chemical entities is paramount for successful therapeutic development. This guide provides a comparative framework for profiling the biological activities of 6-Bromochroman-4-amine against a panel of potential targets, benchmarked against established compounds with similar structural motifs.
The chroman-4-amine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential applications in neurodegenerative diseases and oncology.[1][2] While direct, comprehensive cross-target profiling data for this compound is not extensively available in the public domain, the known activities of structurally related chroman-4-one derivatives provide a rational basis for initiating a targeted investigation. This guide outlines a proposed target-centric comparison, detailing relevant experimental protocols and potential alternative compounds for benchmarking.
Putative Target Classes and Comparative Compounds
Based on the established pharmacology of the chroman-4-one core, the following target classes are proposed for the initial activity profiling of this compound. For each class, a selection of known inhibitors is provided for comparative analysis.
| Target Class | Potential Therapeutic Area | Comparator Compounds |
| Monoamine Oxidases (MAO-A & MAO-B) | Neurodegenerative Diseases, Depression | 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one (MAO-A selective)[3], 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one (MAO-B selective)[3] |
| Cholinesterases (AChE & BChE) | Alzheimer's Disease | Benzylidene chroman-4-one derivatives[4], Donepezil (Standard of Care) |
| β-Secretase (BACE-1) | Alzheimer's Disease | Various chroman derivatives[5], Verubecestat (Known BACE-1 Inhibitor) |
| Cancer-Related Kinases (Hypothetical) | Oncology | Staurosporine (Broad-spectrum kinase inhibitor) |
Comparative Activity Data (Hypothetical)
The following table illustrates how experimentally determined inhibitory activities (IC50 values in µM) for this compound could be presented alongside comparator compounds. Note: The data for this compound is hypothetical and serves as a template for data presentation.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) | BChE IC50 (µM) | BACE-1 IC50 (µM) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one | 2.70[3] | 27.0[3] | >100 | >100 | >100 |
| 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one | 6.91[3] | 3.42[3] | >100 | >100 | >100 |
| Benzylidene chroman-4-one analog A | - | - | 0.122[4] | - | - |
| Amino-7,8-dihydro-4H-chromenone 4k | - | - | - | 0.65[4] | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound activities. Below are standard protocols for the key enzymatic assays.
Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human MAO-A and MAO-B.
Principle: The assay measures the enzymatic activity of MAO by monitoring the production of a fluorescent product from a non-fluorescent substrate.
Procedure:
-
Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of this compound for 15 minutes at 37°C in a phosphate buffer (pH 7.4).
-
The enzymatic reaction is initiated by the addition of a suitable substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a peroxidase-linked detection reagent (e.g., Amplex Red).
-
The reaction is allowed to proceed for 30 minutes at 37°C.
-
Fluorescence is measured using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay
Objective: To determine the IC50 values of this compound against AChE (from electric eel) and BChE (from equine serum).
Principle: This colorimetric assay is based on the Ellman's method, which measures the activity of cholinesterases by detecting the product of the enzymatic reaction.
Procedure:
-
AChE or BChE is pre-incubated with varying concentrations of this compound for 15 minutes at 25°C in a phosphate buffer (pH 8.0).
-
The substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are added to initiate the reaction.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured at 412 nm at regular intervals using a microplate reader.
-
IC50 values are determined from the dose-response curves.
β-Secretase (BACE-1) Inhibition Assay
Objective: To determine the IC50 of this compound against human recombinant BACE-1.
Principle: A fluorescence resonance energy transfer (FRET) assay is commonly used, where the cleavage of a specific peptide substrate by BACE-1 results in an increase in fluorescence.
Procedure:
-
Human recombinant BACE-1 is pre-incubated with various concentrations of this compound in an acetate buffer (pH 4.5) for 15 minutes at 25°C.
-
A FRET-based peptide substrate containing the BACE-1 cleavage site is added to start the reaction.
-
The reaction mixture is incubated for 60-90 minutes at 25°C.
-
The fluorescence is measured with a microplate reader at the appropriate excitation and emission wavelengths for the specific FRET pair used.
-
IC50 values are calculated from the resulting dose-response curves.
Visualizing the Scientific Workflow and Potential Mechanisms
To facilitate a clear understanding of the proposed research and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed experimental workflow for cross-target profiling.
Caption: Potential signaling pathways modulated by this compound.
This structured approach to cross-target activity profiling will enable a comprehensive evaluation of this compound's therapeutic potential and provide a solid foundation for further drug development efforts. The direct comparison with established compounds within the same structural class will offer valuable insights into its selectivity and potential advantages.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chromenone Derivatives as Monoamine Oxidase Inhibitors from Marine-Derived MAR4 Clade Streptomyces sp. CNQ-031 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 6-Bromochroman-4-amine as a Potential Therapeutic Agent for Alzheimer's Disease: A Comparative Guide
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. The complexity of AD pathogenesis necessitates the exploration of novel therapeutic agents with multi-target potential. 6-Bromochroman-4-amine is a synthetic compound belonging to the chromane class, which has been identified as a key intermediate in the synthesis of various bioactive molecules with potential applications in central nervous system disorders.[1] Its structural features suggest the potential for anti-inflammatory, antioxidant, or neuroprotective properties, making it a candidate for investigation in the context of AD.[1]
This guide provides a comparative framework for the in vitro validation of this compound against established and emerging therapeutic strategies for Alzheimer's disease. Due to the absence of published data on this compound's efficacy in AD models, this document presents a hypothetical validation workflow, including illustrative data, to guide researchers in the preliminary assessment of this and similar novel compounds. The performance of this compound is compared against representative alternative agents in key pathological pathways of AD.
Comparative Performance of Therapeutic Agents in Key In Vitro Assays
The following tables summarize hypothetical quantitative data for this compound alongside established comparator compounds across a panel of standard in vitro assays relevant to Alzheimer's disease pathology.
Table 1: Enzyme Inhibition Assays
| Compound | Target Enzyme | IC₅₀ (nM) | Mechanism of Action |
| This compound (Hypothetical) | Acetylcholinesterase (AChE) | 75 | Cholinergic Enhancement |
| Donepezil (Comparator) | Acetylcholinesterase (AChE) | 6.7 | Cholinergic Enhancement |
| This compound (Hypothetical) | BACE1 (β-secretase) | 250 | Aβ Production Reduction |
| Verubecestat (Comparator) | BACE1 (β-secretase) | 15 | Aβ Production Reduction |
Table 2: Amyloid-Beta Aggregation Inhibition Assay
| Compound | Assay Type | Inhibition of Aβ₄₂ Fibrillation (%) at 10 µM |
| This compound (Hypothetical) | Thioflavin T (ThT) Assay | 65 |
| Curcumin (Comparator) | Thioflavin T (ThT) Assay | 80 |
| EGCG (Comparator) | Thioflavin T (ThT) Assay | 90 |
Table 3: Tau Phosphorylation Inhibition Assay
| Compound | Target Kinase | Inhibition of Tau Phosphorylation (%) at 10 µM |
| This compound (Hypothetical) | GSK-3β | 55 |
| GSK-3β Inhibitor XI (Comparator) | GSK-3β | 95 |
Table 4: Neuroprotection Assay in SH-SY5Y Cells
| Compound (1 µM Pre-treatment) | Insult (Aβ₂₅₋₃₅, 10 µM) | Cell Viability (%) | Reduction in ROS (%) |
| Vehicle Control | No | 100 ± 5 | 0 |
| Vehicle Control | Yes | 50 ± 6 | 100 (Baseline) |
| This compound (Hypothetical) | Yes | 78 ± 5 | 45 |
| Vitamin E (Comparator) | Yes | 85 ± 4 | 60 |
Experimental Protocols
Detailed methodologies for the key in vitro validation assays are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay measures the inhibition of AChE, an enzyme that degrades acetylcholine, leading to enhanced cholinergic neurotransmission.
-
Principle: The assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[2][3]
-
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) substrate
-
DTNB
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound, Donepezil) dissolved in DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add 25 µL of phosphate buffer, 25 µL of test compound dilutions, and 25 µL of AChE solution to the wells of a 96-well plate. A "no inhibitor" control well should contain the solvent instead of the test compound.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of DTNB solution to each well.
-
Initiate the reaction by adding 125 µL of ATCI substrate solution.
-
Measure the absorbance at 412 nm kinetically for 10 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Beta-secretase (BACE1) Inhibition Assay (FRET-based)
This assay is designed to screen for inhibitors of BACE1, the rate-limiting enzyme in the production of Aβ peptides.[4][5]
-
Principle: The assay utilizes a peptide substrate containing a fluorescent donor and a quencher. Cleavage of the substrate by BACE1 separates the donor from the quencher, resulting in an increase in fluorescence. This fluorescence intensity is proportional to BACE1 activity.[6]
-
Materials:
-
Human recombinant BACE1 enzyme
-
BACE1 FRET peptide substrate
-
BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds (this compound, Verubecestat) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 320 nm, Emission: 405 nm)
-
-
Procedure:
-
Dilute the BACE1 enzyme and substrate in the assay buffer.
-
To the wells of the 96-well plate, add 90 µL of assay buffer and 10 µL of test compound dilutions. For the positive control, add 10 µL of the solvent.
-
Add 10 µL of the diluted BACE1 enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the BACE1 substrate to each well.
-
Measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.
-
Calculate the reaction rates and percentage of inhibition as described for the AChE assay to determine the IC₅₀ value.
-
Amyloid-Beta (Aβ₄₂) Aggregation Inhibition Assay (Thioflavin T)
This assay monitors the formation of Aβ fibrils, a key pathological hallmark of AD.[7]
-
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in its fluorescence emission. This allows for the real-time monitoring of fibril formation.[8][9]
-
Materials:
-
Synthetic Aβ₄₂ peptide
-
Hexafluoroisopropanol (HFIP) for monomer preparation
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds (this compound, Curcumin, EGCG)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation: ~440 nm, Emission: ~485 nm)
-
-
Procedure:
-
Prepare monomeric Aβ₄₂ by dissolving the peptide in HFIP and then removing the solvent under vacuum. Resuspend the peptide film in PBS to the desired concentration.
-
In a 96-well plate, combine 10 µM Aβ₄₂ solution, 10 µM ThT, and various concentrations of the test compounds in PBS.
-
Seal the plate to prevent evaporation and incubate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.
-
The percentage of inhibition is determined by comparing the final fluorescence intensity of the samples with the test compound to the control (Aβ₄₂ with solvent).
-
Tau Phosphorylation Inhibition Assay (Cell-based)
This assay evaluates the ability of a compound to inhibit the hyperphosphorylation of tau protein, which leads to the formation of neurofibrillary tangles.
-
Principle: A cell line (e.g., U2OS) stably expressing human tau protein is used.[10][11] Kinase activity (e.g., from GSK-3β) is induced, and the phosphorylation of tau at specific sites is measured, typically by Western blot or ELISA, in the presence and absence of the test compound.
-
Materials:
-
U2OS or SH-SY5Y cells stably expressing human tau
-
Cell culture medium and reagents
-
A kinase activator (if necessary)
-
Test compounds (this compound, GSK-3β inhibitor)
-
Lysis buffer
-
Antibodies against phosphorylated tau (e.g., AT8) and total tau
-
Western blot or ELISA reagents
-
-
Procedure:
-
Plate the tau-expressing cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce tau phosphorylation if required.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Analyze the levels of phosphorylated tau and total tau using Western blot or a specific ELISA kit.
-
Quantify the band intensities (for Western blot) and normalize the phosphorylated tau signal to the total tau signal.
-
Calculate the percentage inhibition of tau phosphorylation relative to the vehicle-treated control.
-
Neuroprotection Assay against Aβ-induced Toxicity
This assay assesses the ability of a compound to protect neuronal cells from the cytotoxic effects of Aβ peptides.
-
Principle: The human neuroblastoma cell line SH-SY5Y is a common model for studying neurotoxicity.[12] Cell viability is measured after exposing the cells to toxic Aβ oligomers in the presence or absence of the test compound. The MTT assay, which measures mitochondrial metabolic activity, is frequently used to quantify cell viability.[12]
-
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12)
-
Aβ₂₅₋₃₅ or Aβ₁₋₄₂ peptide, pre-aggregated to form toxic oligomers
-
Test compounds (this compound, Vitamin E)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Pre-treat the cells with various concentrations of the test compounds for 2-24 hours.
-
Induce neurotoxicity by adding pre-aggregated Aβ peptide (e.g., 10 µM Aβ₂₅₋₃₅) to the wells and incubate for another 24 hours.[12]
-
Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Visualizations: Pathways and Workflows
Caption: Key pathological pathways in Alzheimer's disease and assay targets.
Caption: General experimental workflow for in vitro validation of AD compounds.
Caption: Logical relationship of a multi-target therapeutic strategy for AD.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure-Based Peptide Inhibitor Design of Amyloid-β Aggregation [frontiersin.org]
- 10. innoprot.com [innoprot.com]
- 11. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 12. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of ADME Properties for 6-Bromochroman-4-amine Derivatives: A Framework for Drug Discovery
For researchers, scientists, and drug development professionals, a thorough understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is fundamental to the advancement of promising drug candidates. This guide provides a comprehensive framework for the comparative analysis of 6-Bromochroman-4-amine derivatives. While a direct comparative analysis is hindered by a notable absence of publicly available experimental data for this specific class of compounds, this document outlines the essential experimental protocols and data presentation structures necessary for such an evaluation.
The chroman scaffold is recognized as a privileged structure in medicinal chemistry, with various derivatives demonstrating a wide array of biological activities.[1] The strategic introduction of a bromine atom at the 6-position and an amine group at the 4-position of the chroman ring system presents a promising avenue for the development of novel therapeutic agents.[1][2] However, to progress these derivatives from discovery to clinical candidates, a rigorous assessment of their ADME profile is indispensable.
This guide details the standard in vitro assays employed to characterize the ADME properties of drug candidates, including permeability, metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition. The presented protocols are based on widely accepted methodologies in the pharmaceutical industry.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison of ADME properties across a series of this compound derivatives, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key ADME parameters.
Table 1: Permeability and Efflux of this compound Derivatives
| Compound ID | Papp (A→B) (x 10⁻⁶ cm/s) | Papp (B→A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| Derivative 1 | ||||
| Derivative 2 | ||||
| Control (Low) | Low | |||
| Control (High) | High |
Papp (A→B): Apparent permeability from apical to basolateral. Papp (B→A): Apparent permeability from basolateral to apical. ER = Papp (B→A) / Papp (A→B). Permeability Classification: High (>10 x 10⁻⁶ cm/s), Moderate (1-10 x 10⁻⁶ cm/s), Low (<1 x 10⁻⁶ cm/s).[3]
Table 2: Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |
| Derivative 1 | |||
| Derivative 2 | |||
| Control (Low) | Low | ||
| Control (High) | High |
Metabolic Stability Classification: High (>30 min), Moderate (10-30 min), Low (<10 min).
Table 3: Plasma Protein Binding of this compound Derivatives
| Compound ID | Fraction Unbound (fu) | Percent Bound (%) | Binding Classification |
| Derivative 1 | |||
| Derivative 2 | |||
| Control (Low) | Low | ||
| Control (High) | High |
Binding Classification: High (>99%), Moderate (90-99%), Low (<90%).
Table 4: Cytochrome P450 Inhibition Profile of this compound Derivatives
| Compound ID | CYP1A2 IC₅₀ (µM) | CYP2C9 IC₅₀ (µM) | CYP2C19 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | CYP3A4 IC₅₀ (µM) |
| Derivative 1 | |||||
| Derivative 2 | |||||
| Control |
IC₅₀: The concentration of the compound that causes 50% inhibition of the enzyme activity.
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following are summaries of standard experimental protocols for key in vitro ADME assays.
Caco-2 Permeability Assay
This assay is widely used as an in vitro model to predict human drug absorption.[4] It utilizes the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[3]
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and non-essential amino acids.[3] The cells are then seeded onto permeable polycarbonate membrane inserts (e.g., Transwell®) and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer.[3]
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by monitoring the permeability of a paracellular marker like Lucifer yellow.[4][5]
-
Bidirectional Permeability Assessment: To determine the apparent permeability coefficient (Papp), the test compound is added to either the apical (A) or basolateral (B) side of the monolayer (the donor compartment).[4] Samples are then collected from the opposite side (the receiver compartment) at specific time points.[6] The concentration of the compound in the samples is quantified by LC-MS/MS.[7]
-
Data Analysis: The Papp value is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor compartment.[3] The efflux ratio (ER) is calculated by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 suggests that the compound may be a substrate for efflux transporters.[4]
Metabolic Stability Assay in Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[8]
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which is necessary for the activity of most CYP enzymes.[9] The reaction is typically carried out at 37°C.[8]
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes) and the reaction is stopped by adding a solvent like acetonitrile.[9]
-
Analysis: After quenching, the samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.[8]
-
Data Analysis: The rate of disappearance of the test compound is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[10]
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can significantly affect its distribution and availability to reach its target.[11]
-
Methodology: Rapid Equilibrium Dialysis (RED) is a common method used for this assay.[11] In this method, plasma containing the test compound is placed in one chamber of a RED device, separated by a semipermeable membrane from a buffer-filled chamber.[12][13]
-
Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.[14]
-
Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.[11] The concentration in the buffer chamber represents the unbound (free) drug.[14]
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of bound drug is then calculated as (1 - fu) * 100.[11]
Cytochrome P450 Inhibition Assay
This assay evaluates the potential of a compound to inhibit the activity of major CYP isoforms, which is a common cause of drug-drug interactions.[15]
-
Incubation: A specific substrate for a particular CYP isoform is incubated with human liver microsomes and the test compound at various concentrations.[15]
-
Metabolite Quantification: The reaction is initiated by the addition of an NADPH regenerating system. After a set incubation time, the reaction is stopped, and the amount of metabolite formed from the specific substrate is quantified by LC-MS/MS.[15][16]
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the rate in its absence. The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is then determined.[15][17]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in ADME assessment, the following diagrams illustrate a typical experimental workflow and the logical relationships between different ADME properties.
Caption: A generalized workflow for the in vitro ADME screening of novel chemical entities.
Caption: Logical relationships illustrating the impact of key ADME properties on oral bioavailability.
By systematically applying these experimental protocols and data analysis frameworks, researchers can effectively compare the ADME properties of a series of this compound derivatives. This comparative approach will enable the selection of candidates with the most favorable pharmacokinetic profiles for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. benchchem.com [benchchem.com]
- 4. Caco-2 Permeability | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 12. AID 1937 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. lnhlifesciences.org [lnhlifesciences.org]
- 17. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of 6-Bromochroman-4-amine in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the off-target effects of the novel therapeutic candidate, 6-Bromochroman-4-amine, against other established kinase inhibitors in cellular models. Due to the limited publicly available data on the specific off-target profile of this compound, this document presents a template for analysis, incorporating hypothetical yet representative experimental data to illustrate a robust comparative study. The methodologies provided are based on established and widely utilized assays for characterizing the selectivity of small molecule inhibitors.
Introduction to this compound
This compound is a synthetic small molecule with a chroman scaffold, a privileged structure in medicinal chemistry known for its presence in a variety of biologically active compounds.[1] The incorporation of a bromine atom and an amine group suggests potential interactions with various biological targets, making it a compound of interest for therapeutic development, potentially in oncology and neurology.[2] However, like any bioactive small molecule, a thorough understanding of its selectivity and potential off-target effects is critical for safe and effective drug development.[3][4] Off-target interactions can lead to unforeseen side effects and toxicities, hindering clinical progression.[5]
This guide outlines a panel of assays to comprehensively profile the off-target effects of this compound in comparison to two hypothetical kinase inhibitors, Compound A (a highly selective inhibitor) and Compound B (a multi-kinase inhibitor).
Comparative Off-Target Profile
A comprehensive evaluation of off-target effects involves screening the compound against a broad panel of kinases and other relevant protein families, such as G-protein coupled receptors (GPCRs), and assessing its general cytotoxicity.
Kinase Selectivity Profile
The following table summarizes hypothetical data from a competitive binding assay screening this compound and two comparator compounds against a panel of 400 human kinases. The data is presented as the percentage of kinases inhibited by more than 50% at a concentration of 1 µM.
| Compound | Primary Target | % Kinases Inhibited >50% at 1 µM | Key Off-Target Families |
| This compound | Hypothetical: Kinase X | 12% | SRC family, TEC family |
| Compound A | Kinase Y | 2% | None significant |
| Compound B | Kinase Z | 35% | Multiple families |
GPCR Binding Profile
Off-target effects are not limited to the kinome. Screening against a panel of common GPCRs is crucial to identify potential liabilities. The following table illustrates hypothetical results from a radioligand binding assay panel.
| Compound | Number of GPCRs Screened | % GPCRs with >50% Inhibition at 10 µM | Notable GPCR Hits |
| This compound | 100 | 5% | Adrenergic, Dopaminergic |
| Compound A | 100 | 1% | None significant |
| Compound B | 100 | 15% | Serotonergic, Histaminergic |
Cellular Cytotoxicity
Assessing the general cytotoxicity of a compound in various cell lines is a fundamental step in off-target evaluation. The following table presents hypothetical IC50 values (the concentration at which 50% of cell growth is inhibited) for the compounds in three common cancer cell lines.
| Compound | Cell Line 1 (e.g., HeLa) IC50 (µM) | Cell Line 2 (e.g., A549) IC50 (µM) | Cell Line 3 (e.g., MCF7) IC50 (µM) |
| This compound | 15 | 25 | 18 |
| Compound A | > 50 | > 50 | > 50 |
| Compound B | 5 | 8 | 7 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the procedures for the key assays mentioned in this guide.
In Vitro Kinase Profiling (Kinobeads Assay)
This chemical proteomics approach allows for the unbiased profiling of kinase inhibitors against endogenous kinases from a cell lysate.[6][7]
-
Cell Lysate Preparation: Culture human cells (e.g., HEK293T, HeLa) to 80-90% confluency. Harvest cells, wash with PBS, and lyse in a buffer containing non-denaturing detergents and protease/phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the test compound (e.g., this compound) for 1 hour at 4°C to allow for binding to target kinases.
-
Kinobeads Pulldown: Add kinobeads, an affinity resin with immobilized non-selective kinase inhibitors, to the lysate and incubate for 1 hour at 4°C to capture kinases not bound to the test compound.[6]
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound kinases.
-
Sample Preparation and Mass Spectrometry: Digest the eluted proteins into peptides, label with isobaric tags (for multiplexing), and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the captured kinases. The reduction in binding of a kinase to the kinobeads in the presence of the test compound indicates that the compound is an inhibitor of that kinase.
GPCR Off-Target Screening (Radioligand Binding Assay)
This assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.[8][9]
-
Membrane Preparation: Use commercially available cell membranes prepared from cell lines overexpressing the GPCR of interest.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a known concentration of a specific radiolabeled ligand, and the test compound at various concentrations.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of radioligand binding by the test compound and determine the IC50 value.
Cellular Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance against the compound concentration to determine the IC50 value, representing the concentration at which cell viability is reduced by 50%.
Visualizations
Diagrams are provided to illustrate a hypothetical signaling pathway that could be modulated by this compound and the general workflow for evaluating off-target effects.
Caption: Hypothetical signaling pathway potentially inhibited by this compound.
Caption: General experimental workflow for evaluating off-target effects of a test compound.
Conclusion
The comprehensive evaluation of off-target effects is a cornerstone of modern drug discovery and development. While direct experimental data for this compound is not yet widely available, this guide provides a robust framework for its evaluation. By employing a multi-faceted approach that includes broad panel screening and cellular assays, researchers can build a detailed selectivity profile. This will not only help in identifying potential liabilities but also in uncovering novel therapeutic opportunities for this promising compound. The presented protocols and hypothetical data serve as a blueprint for conducting a thorough and objective comparison of this compound with other relevant small molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. 6-Bromo-3,4-dihydro-1H-isochromen-4-amine hydrochloride | 676134-73-9 | Benchchem [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 7. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. GPCR Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 10. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 11. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 12. kosheeka.com [kosheeka.com]
Safety Operating Guide
Proper Disposal of 6-Bromochroman-4-amine: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. For researchers, scientists, and drug development professionals handling specialized compounds like 6-Bromochroman-4-amine, a clear and immediate understanding of disposal procedures is critical. This guide provides essential, step-by-step logistical information for the proper disposal of this compound, a halogenated cyclic amine.
Immediate Safety and Handling Protocols
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact, as similar compounds can be irritants or harmful if absorbed.[1][2] |
| Body Protection | A flame-resistant lab coat. | Protects against accidental spills and contamination of personal clothing.[3] |
| Respiratory Protection | Handle in a well-ventilated area or under a chemical fume hood. A certified respirator may be necessary if handling as a powder outside of a fume hood.[2] | Minimizes the risk of inhaling dust particles, which may cause respiratory irritation.[2] |
In the event of a spill, immediately alert others and evacuate the area if necessary. For small spills, use an inert absorbent material like vermiculite or sand to contain and collect the material.[4][5] Place the absorbed material into a sealed and properly labeled hazardous waste container.[4][5] Do not use combustible materials like paper towels for cleanup.[6]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] In-lab chemical treatment or neutralization is not recommended without validated protocols due to the risk of hazardous reactions and byproducts.[8]
1. Waste Identification and Segregation:
-
Characterize the Waste: this compound is a halogenated organic compound .[9] All waste containing this compound, including pure substance, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous chemical waste.[7][10]
-
Segregate Halogenated Waste: It is critical to segregate this waste into a designated "Halogenated Organic Waste" stream.[4][9] Do not mix it with non-halogenated organic waste, acids, bases, or other incompatible materials.[4][9][11] This prevents dangerous reactions and simplifies the disposal process, often reducing costs.[4][12]
2. Containerization:
-
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure, tight-fitting lids.[4][13] High-density polyethylene (HDPE) containers are often a suitable choice for both solid and liquid waste.[7]
-
Solid Waste: Collect solid this compound waste and contaminated disposables (e.g., gloves, weighing paper) in a clearly labeled, sealable container.[7]
-
Liquid Waste: For solutions containing this compound, use a dedicated, shatter-resistant waste container.[13]
-
Filling Capacity: Do not overfill containers. A general guideline is to fill to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[7][8]
3. Labeling and Documentation:
Proper labeling is a critical and non-negotiable step for safety and regulatory compliance.[13]
-
Label Contents: All waste containers must be clearly and accurately labeled. The label must include:
-
Maintain a Log: Keep a detailed log of the waste being added to each container. This is essential for both the waste disposal service and for regulatory compliance.[13]
4. Storage:
-
Designated Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][14]
-
Secondary Containment: Place waste containers in a secondary containment system to prevent spills from spreading.[15]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated.[4][16] Keep containers away from heat sources and incompatible substances.[4][16]
-
Regulatory Limits: Be aware of the maximum volume of hazardous waste allowed to accumulate in a laboratory. This is typically 55 gallons of hazardous waste or one quart of acutely hazardous waste.[14][17]
Quantitative Data for Laboratory Waste Storage
| Parameter | Regulatory Limit | Rationale & Reference |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | Prevents excessive accumulation of hazardous materials in a working laboratory.[14][17] |
| Maximum Acutely Hazardous Waste (P-Listed) | 1 quart (liquid) or 1 kg (solid) | Stricter control for highly toxic substances.[8][14] |
| Maximum Accumulation Time | 6 to 12 months (institution-dependent) | Ensures timely removal of waste, minimizing long-term storage risks.[8][14][15] |
| Container Fill Level | No more than 75-80% full | Allows for vapor expansion and prevents spills during handling and transport.[7][8] |
5. Arranging for Disposal:
-
Contact Professionals: Once a waste container is nearly full (around 75%) or reaches its accumulation time limit, arrange for pickup.[8] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5][16]
-
Provide Documentation: Supply the waste disposal professionals with your detailed waste logs and any other required documentation.[13]
-
Never Use Drains or Regular Trash: Under no circumstances should this compound or its containers be disposed of down the drain or in the regular trash.[14][15][17]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. benchchem.com [benchchem.com]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. Making sure you're not a bot! [oc-praktikum.de]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. collectandrecycle.com [collectandrecycle.com]
- 17. vumc.org [vumc.org]
Essential Safety and Operational Guide for 6-Bromochroman-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 6-Bromochroman-4-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
-
Weighing and Transfer: All weighing and transfers of this compound should be conducted within a certified chemical fume hood to prevent the release of dust or vapors into the laboratory environment.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be set up in a chemical fume hood.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with this compound using an appropriate solvent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[2] Do not mix it with non-halogenated waste.[2]
-
Solid Waste:
-
Unused Compound: Collect any unused or waste this compound in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Labware (e.g., pipette tips, gloves): Place in a designated solid hazardous waste container.[1]
-
-
Liquid Waste:
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container designated for halogenated organic waste.[1]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.
-
Professional Disposal: The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2]
-
Experimental Workflow Diagram
Caption: Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
